Comprehensive Structural Elucidation of 4-Ethoxy-3-methoxyaniline Hydrochloride
This guide outlines the structural elucidation of 4-Ethoxy-3-methoxyaniline hydrochloride , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1][2] The workflo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation of 4-Ethoxy-3-methoxyaniline hydrochloride , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1][2] The workflow prioritizes the differentiation of regioisomers (specifically the 3-ethoxy-4-methoxy isomer) which is a common impurity in vanillin/isovanillin-derived synthetic routes.[1][2]
Technical Guide for Pharmaceutical Development
Executive Summary
Compound: 4-Ethoxy-3-methoxyaniline Hydrochloride
CAS (Free Base): 19782-77-5 | Formula: C
This guide details the analytical protocol required to rigorously confirm the structure of 4-Ethoxy-3-methoxyaniline HCl. Unlike simple identity checks, this workflow focuses on regio-differentiation —proving the ethoxy group is at the para position and the methoxy group is at the meta position relative to the amine—using advanced 1D and 2D NMR techniques.[1][2]
Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to defining the analytical challenge.[2] This compound is typically synthesized via the Guaiacol Route or Vanillin Route , both of which carry specific isomer risks.[1][2]
Ethylation: Reaction with ethyl bromide/sulfate yields 4-nitro-2-methoxyphenetole (1-ethoxy-2-methoxy-4-nitrobenzene).[1]
Reduction: Hydrogenation yields the target aniline.[2]
Critical Impurity Risk:
Regioisomer (3-Ethoxy-4-methoxyaniline): Arises if the starting material contained isoguaiacol or if alkylation occurred at the wrong oxygen during a multi-step etherification.[1][2]
Inorganic Salts: Trapped inorganic halides from the salting-out process.[1][2]
Analytical Strategy: The "Triad of Proof"
To certify the structure, we employ a self-validating triad:
Mass Spectrometry (HRMS): Confirms elemental composition.[2]
1H NMR (1D): Confirms functional groups and integration.
Note: Chemical shifts are estimated based on substituent effects for aniline salts.[1][2] The salt form shifts aromatic protons downfield relative to the free base.[2]
B. The Critical Step: Regio-Differentiation (2D NMR)
To distinguish 4-Ethoxy-3-methoxyaniline (Target) from 3-Ethoxy-4-methoxyaniline (Isomer), you must determine which alkyl group is adjacent to which aromatic proton.[1][2]
Technique: 1D Selective NOE or 2D NOESY
Experiment: Irradiate the Methoxy (-OCH
) singlet at ~3.75 ppm.
Target Result (Correct Structure): You should observe a strong NOE enhancement of the H-2 aromatic proton (the isolated doublet).[2]
Reasoning: In the target structure, the OMe is at position 3.[1][2][3] H-2 is at position 2.[1][2] They are ortho to each other.
Isomer Result (Incorrect Structure): If the structure were 3-ethoxy-4-methoxy, irradiating the OMe (now at pos 4) would show NOE enhancement of H-5 (ortho to pos 4).[1][2]
Technique: HMBC (Heteronuclear Multiple Bond Correlation) [2]
Experiment: Look for long-range coupling between Oxygen-bearing carbons and aromatic protons.
Diagnostic Correlation:
The Carbon bonded to the OEt group (C-4) should correlate with H-5 (ortho) and H-2 (meta).[1][2]
The Carbon bonded to the OMe group (C-3) should correlate with H-2 (ortho) and H-6 (para/meta path).[1][2]
Regio-Differentiation Logic Diagram
Figure 2: Decision tree for interpreting NOE data to confirm regiochemistry.
Infrared (IR) Spectroscopy
While less specific for isomerism, IR confirms the salt formation.[1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (Related Structure). Retrieved from [Link][1][2]
PrepChem. Synthesis of 4-Methoxy-3-nitrophenol and derivatives. Retrieved from [Link]
4-Ethoxy-3-methoxyaniline hydrochloride CAS number 19782-77-5
An In-depth Technical Guide to 4-Ethoxy-3-methoxyaniline Hydrochloride Executive Summary 4-Ethoxy-3-methoxyaniline hydrochloride (CAS No. 19782-77-5) is a substituted aromatic amine of significant interest in synthetic o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Ethoxy-3-methoxyaniline Hydrochloride
Executive Summary
4-Ethoxy-3-methoxyaniline hydrochloride (CAS No. 19782-77-5) is a substituted aromatic amine of significant interest in synthetic organic chemistry.[1] As a hydrochloride salt, it offers enhanced stability and solubility compared to its free base form, making it a versatile and reliable building block. Its unique substitution pattern—an ethoxy and a methoxy group on the aniline ring—presents a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, a validated synthesis and purification protocol, key applications in drug discovery, comprehensive analytical characterization techniques, and essential safety and handling procedures for laboratory professionals.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical intermediate is paramount for its effective application in synthesis. 4-Ethoxy-3-methoxyaniline hydrochloride is a solid material whose characteristics are summarized below. The hydrochloride form enhances its stability and handling properties compared to the free aniline base.
Soluble in water, alcohols; sparingly soluble in non-polar organic solvents
General property of amine salts
Synthesis and Purification: A Validated Protocol
The synthesis of 4-Ethoxy-3-methoxyaniline is most efficiently achieved via the reduction of a corresponding nitroaromatic precursor. This method is widely adopted in industrial and laboratory settings for its high yield and selectivity.
Synthetic Rationale
The chosen pathway involves the catalytic hydrogenation of 4-ethoxy-3-methoxy-1-nitrobenzene. This precursor can be readily synthesized from commercially available starting materials like guaiacol or vanillin through standard etherification and nitration reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly effective method for reducing nitro groups to amines, avoiding the harsh conditions and stoichiometric metal waste of older methods like Sn/HCl or Fe/HCl reductions.[4] The final step involves treating the resulting free amine with hydrochloric acid to precipitate the stable hydrochloride salt.
Visualized Synthesis Workflow
Caption: A typical two-step synthesis pathway for the target compound.
Step-by-Step Synthesis Protocol
Step 1: Reduction of 4-Ethoxy-3-methoxy-1-nitrobenzene
In a hydrogenation vessel, dissolve 4-ethoxy-3-methoxy-1-nitrobenzene (1.0 eq) in methanol (10-15 mL per gram of substrate).
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). Rationale: Pd/C is a highly efficient catalyst for this transformation, and methanol is an excellent solvent that readily dissolves the starting material and is compatible with hydrogenation.
Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 4-16 hours.[4]
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rationale: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from passing through into the filtrate.
Concentrate the filtrate under reduced pressure to yield crude 4-ethoxy-3-methoxyaniline as an oil or solid.
Step 2: Formation and Purification of the Hydrochloride Salt
Dissolve the crude aniline free base from Step 1 in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
Slowly add a solution of anhydrous hydrogen chloride (HCl) in ether or IPA (typically 1.1 eq) with stirring.
The hydrochloride salt will precipitate out of the solution. The mixture may require cooling in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
Dry the resulting white to off-white crystalline solid under vacuum to yield pure 4-Ethoxy-3-methoxyaniline hydrochloride. The purity can be confirmed by melting point analysis and the analytical methods described in Section 4.0.
Applications in Research and Drug Development
Substituted anilines are foundational building blocks in medicinal chemistry and materials science.[5] 4-Ethoxy-3-methoxyaniline hydrochloride serves as a key intermediate for introducing the 4-ethoxy-3-methoxyphenyl moiety into larger molecules.
Pharmaceutical Scaffolding: This structural motif is present in various biologically active compounds. The primary amine handle allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and diazotization, enabling its incorporation into diverse molecular frameworks.[6]
Dye Synthesis: Like its analogue p-anisidine, this compound can be used in the synthesis of azo dyes.[7][8]
Precursor to Heterocycles: It is a potential precursor for synthesizing heterocyclic systems like indoles or quinolines, which are core structures in many pharmaceuticals.[9][10] For example, similar anilines are used as starting materials for drugs like the rheumatism drug Indomethacin.[8][10]
Analytical Characterization and Quality Control
Ensuring the identity and purity of a chemical intermediate is a critical, self-validating step in any synthetic workflow. A multi-technique approach is recommended for the comprehensive characterization of 4-Ethoxy-3-methoxyaniline hydrochloride.
Quality Control Workflow
Caption: A standard analytical workflow for quality control.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a buffer like formic or phosphoric acid) is typically effective for resolving the main component from any impurities.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy (-OCH₂CH₃) group, the methoxy (-OCH₃) group, and the amine protons (which may be broad or exchangeable).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Expect to see characteristic stretches for N-H bonds (in the 3200-3400 cm⁻¹ region, often broad for the ammonium salt), C-H bonds (aromatic and aliphatic), C=C aromatic ring stretches, and strong C-O ether stretches.[13]
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (167.21 g/mol ). Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 168.1.[2][14]
Safety, Handling, and Storage
Proper handling of aromatic amines is crucial due to their potential toxicity. Adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]
Exposure Routes and Hazards: The substance can be absorbed through inhalation, skin contact, and ingestion.[17] Aromatic amines as a class can cause irritation and may interfere with the blood's ability to carry oxygen (methemoglobinemia).[17] Avoid all direct contact.
First Aid Measures:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15]
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[15]
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[16]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] Keep away from strong oxidizing agents and incompatible materials.
Conclusion
4-Ethoxy-3-methoxyaniline hydrochloride is a high-value chemical intermediate with significant potential for applications in drug discovery and materials science. Its stable, easy-to-handle salt form and versatile primary amine functionality make it an attractive starting point for complex synthetic campaigns. By following the robust synthesis, purification, and analytical protocols outlined in this guide, researchers can confidently utilize this compound while adhering to the highest standards of safety and scientific integrity.
References
Generic SDS. (2020, March 5). SAFETY DATA SHEET.
SIELC Technologies. (2022, May 6). 4-Ethoxyaniline. Retrieved from [Link]
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
Generic SDS. (2021, December 1). SAFETY DATA SHEET.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]
ecompressedair.com. (2006, August). MATERIAL SAFETY DATA SHEET.
Cayman Chemical. (2025, August 5). Safety Data Sheet.
PubChemLite. (n.d.). 4-ethoxy-3-methoxyaniline (C9H13NO2). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). Analytical method for the determination of aromatic amines. Retrieved from [Link]
ChemBK. (2025, August 19). 4-methoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]
International Labour Organization. (n.d.). ICSC 0971 - p-ANISIDINE. Retrieved from [Link]
ResearchGate. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]
LinkedIn. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
Science|Business. (2022, September 6). ETH Zurich: New reaction facilitates drug discovery. Retrieved from [Link]
PubChem. (n.d.). p-Anisidine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Ethoxy-3-methoxyaniline hydrochloride: Molecular Weight, Synthesis, and Application in Drug Discovery
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and QC Scientists[1]
Precision Characterization for Tyrosine Kinase Inhibitor (TKI) Development
Executive Summary
4-Ethoxy-3-methoxyaniline hydrochloride (CAS 1052543-98-2) is a critical pharmacophore building block used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and next-generation macrolide antibiotics .[1] As a disubstituted aniline derivative, its specific electronic properties—donated by the para-ethoxy and meta-methoxy groups—modulate the binding affinity of quinazoline-based kinase inhibitors.[1]
This guide provides a definitive reference for its molecular weight analysis, stoichiometric control during synthesis, and validation protocols for use in Structure-Activity Relationship (SAR) libraries.[1]
Chemical Identity & Molecular Weight Analysis[2][3][4][5][6][7]
Accurate molecular weight (MW) determination is non-negotiable for stoichiometric precision in combinatorial chemistry. For 4-Ethoxy-3-methoxyaniline hydrochloride, the MW must be calculated based on the specific salt form (mono-hydrochloride).[1]
Critical Application Note: In automated synthesis platforms (e.g., for TKI libraries), using the free base MW (167.21) instead of the salt MW (203.67) results in a 21.8% stoichiometric error , potentially leading to incomplete coupling and difficult purification.
Synthesis & Stoichiometric Control
The synthesis of high-purity 4-Ethoxy-3-methoxyaniline hydrochloride requires a three-step sequence designed to prevent over-alkylation and ensure complete reduction before salt formation.[1]
Synthetic Pathway (Diagram)
The following workflow illustrates the conversion of 4-Nitroguaiacol to the final hydrochloride salt.
Caption: Step-wise synthesis from 4-Nitroguaiacol to the HCl salt, highlighting critical isolation points.
Detailed Protocol
Regioselective O-Alkylation:
React 4-nitroguaiacol with ethyl bromide (1.1 eq) and potassium carbonate (2.0 eq) in DMF at 60°C.
Mechanism:[1][5] The phenoxide ion attacks the ethyl bromide. The meta-methoxy group provides steric guidance but does not interfere due to the higher acidity of the phenol.[1]
Catalytic Hydrogenation:
Dissolve the nitro-intermediate in Methanol.[1] Add 10% Pd/C (5 wt%).
Stir under H₂ atmosphere (1 atm) for 4–6 hours.
QC Check: Monitor by TLC or LC-MS until the nitro peak (M+ = 197) disappears and the amine peak (M+ = 167) dominates.
Salt Precipitation (The Critical Step):
Dissolve the crude free base in anhydrous diethyl ether or dioxane.
Add 4M HCl in dioxane dropwise at 0°C.
Why this matters: Using aqueous HCl can lead to sticky gums. Anhydrous conditions ensure the precipitation of a free-flowing, white crystalline solid.[1]
Filter and wash with cold ether to remove unreacted organic impurities.
Analytical Characterization & Validation
To certify the material for drug development, a multi-modal analytical approach is required.
Analytical Decision Tree
Caption: Quality Control workflow ensuring chemical identity, purity, and correct salt stoichiometry.
Key Analytical Data
¹H-NMR (DMSO-d₆):
δ 9.8–10.2 (br s, 3H, -NH₃⁺): Confirms salt formation.[1]
4-Ethoxy-3-methoxyaniline is a versatile pharmacophore, primarily used to fine-tune the lipophilicity and metabolic stability of kinase inhibitors.[1]
EGFR/HER2 Kinase Inhibitors
In the development of quinazoline-based drugs (analogous to Erlotinib or Gefitinib), the aniline tail dictates the fit into the ATP-binding pocket's hydrophobic region.[1]
Role: The 3-methoxy group often forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while the 4-ethoxy group extends into the solvent-exposed channel, improving solubility compared to a 4-bromo or 4-chloro substituent.[1]
SAR Utility: It is frequently used in "aniline scans" to optimize potency against resistant mutations (e.g., T790M).
Macrolide Antibiotics
Recent patents (e.g., US 2006/0135447) utilize this aniline as a side-chain modification for macrolides to overcome bacterial resistance mechanisms involving methylation of the ribosomal target.[1]
Handling and Stability
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate before weighing.
Safety: Irritant. Wear standard PPE. Avoid inhalation of dust.
References
Sigma-Aldrich. 4-Ethoxy-3-methoxyaniline (Free Base) Product Specification.[1] CAS 19782-77-5.[1] Link
BLD Pharm. 4-Ethoxy-3-methoxyaniline hydrochloride Product Data. Catalog BD00995722, CAS 1052543-98-2.[1][3][4] Link
Pfizer Inc. Macrolide Antibiotics and Methods of Use. US Patent Application 2006/0135447 A1. (Describes synthesis and usage of the intermediate). Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 209360 (4-Ethoxy-3-methoxyaniline).Link
ChemicalBook. Synthesis routes for alkoxy-substituted anilines.Link
Substituted Aniline Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract Substituted aniline derivatives represent a cornerstone in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and agrochemicals. Their versatile scaffold, amenable...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted aniline derivatives represent a cornerstone in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and agrochemicals. Their versatile scaffold, amenable to a wide array of chemical modifications, has led to the development of numerous life-saving drugs, advanced materials with novel electronic properties, and effective crop protection agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of substituted aniline derivatives. We delve into detailed experimental protocols for their preparation, explore their diverse applications, and present a critical analysis of their role in various scientific and industrial fields. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to drive future innovation.
Introduction: The Privileged Scaffold of Substituted Anilines
Aniline, a simple aromatic amine, and its substituted derivatives have garnered immense attention in chemical research and industrial applications. The ability to introduce a vast range of functional groups onto the aniline core allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged scaffold" in medicinal chemistry.[1] The hydrogen bonding capabilities of the amino group, coupled with the electronic effects of various substituents on the aromatic ring, play a crucial role in the interaction of these molecules with biological targets and their performance in materials.[2] This versatility has led to their use in the synthesis of a wide range of products, from pharmaceuticals and dyes to polymers and agrochemicals.[1][3][4]
Synthetic Methodologies: Crafting the Aniline Core
The synthesis of substituted anilines can be broadly categorized into two main strategies: the functionalization of a pre-existing aniline core and the construction of the aniline ring from other precursors. The choice of synthetic route is dictated by the desired substitution pattern, the nature of the functional groups, and considerations of yield, purity, and scalability.
Electrophilic Aromatic Substitution: Modifying the Aniline Ring
The amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring.[4][5] This high reactivity, however, can sometimes lead to multiple substitutions and side reactions. To achieve mono-substitution, it is often necessary to protect the amino group, typically by acetylation, to moderate its activating effect.[6]
Aniline reacts readily with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline.[5] To obtain mono-halogenated products, the amino group is first protected by acetylation. The resulting acetanilide can then be halogenated, followed by hydrolysis to yield the desired ortho or para-haloaniline.[6]
Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is generally avoided as it leads to oxidation of the amino group and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic medium.[5][7] A more controlled approach involves the acetylation of the amino group to form acetanilide, which is then nitrated to give the para-nitro derivative as the major product. Subsequent hydrolysis yields p-nitroaniline.[7]
Experimental Protocol: Synthesis of p-Nitroaniline from Aniline
Step 1: Acetylation of Aniline to Acetanilide
In a flask, dissolve aniline in glacial acetic acid.
Add acetic anhydride to the solution while stirring.
Heat the mixture under reflux for a short period.
Pour the reaction mixture into cold water to precipitate the acetanilide.
Filter, wash with cold water, and dry the crude acetanilide.
Step 2: Nitration of Acetanilide
Dissolve the dried acetanilide in a mixture of concentrated sulfuric acid and nitric acid, keeping the temperature low (0-5 °C) using an ice bath.
Stir the mixture for a designated time, then pour it onto crushed ice to precipitate the p-nitroacetanilide.
Filter, wash with cold water, and dry the product.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
Heat the p-nitroacetanilide with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) under reflux.
After the reaction is complete, cool the solution and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the p-nitroaniline.
Filter, wash with water, and recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure p-nitroaniline.
Aniline can be directly sulfonated by heating with concentrated sulfuric acid. The initial product is anilinium hydrogen sulfate, which upon heating at high temperatures (180-200°C) rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid).[5][6]
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for the construction of C-N bonds, providing alternative and often more versatile routes to substituted anilines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base.[8] This reaction has a broad substrate scope and is tolerant of a wide range of functional groups, making it a highly valuable method for the synthesis of diverse aniline derivatives.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the amine (1.2-1.5 eq.), a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-10 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), and a phosphine ligand (e.g., BINAP or XPhos, 0.08 eq.).[8][9]
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
Add a dry, degassed solvent (e.g., toluene or dioxane).[8][10]
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[8][9]
Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate.[8]
Purify the crude product by column chromatography.[8]
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) salts as catalysts with ligands, allowing the reaction to proceed under milder conditions.[13][14]
Experimental Protocol: General Procedure for Ullmann Condensation
In a sealed tube, combine the aryl halide (1.0 eq.), the amine (2.0 eq.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[9]
Add a high-boiling polar solvent such as DMSO or DMF.[9]
Heat the mixture to a high temperature (typically 100-160 °C) for 12-24 hours.[9]
After cooling, dilute the reaction mixture with water and extract with an organic solvent.[9]
Wash the organic phase, dry it, and concentrate it.[9]
The aniline scaffold is a recurring motif in a vast number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.
Anticancer Agents
Substituted anilines are particularly prominent in the design of kinase inhibitors, a critical class of anticancer drugs. They often act as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[9]
A notable example is the use of 4-anilinoquinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.[15]
Structure-Activity Relationship (SAR) of Aniline-Based Kinase Inhibitors:
Compound Class
Key Structural Features for Activity
Therapeutic Target(s)
Reference(s)
4-Anilinoquinazolines
- 6,7-Dimethoxy substitution on the quinazoline ring enhances activity. - A hydrogen bond donor at the para position of the aniline moiety is crucial.
Aniline derivatives have also found applications in the treatment of cardiovascular diseases. For instance, some cardioinhibitory drugs that decrease heart rate and contractility contain an aniline moiety.[17] The mechanism of action often involves interaction with specific receptors or ion channels in the cardiovascular system.
Central Nervous System (CNS) Agents
The ability of substituted anilines to cross the blood-brain barrier has made them attractive scaffolds for the development of drugs targeting the central nervous system. Certain 2,3-disubstituted quinazol-4-ones, which are derived from aniline, have shown hypnotic and antiepileptic properties.[16] The neuroprotective effects of some aniline derivatives are also being investigated, with potential mechanisms involving the modulation of oxidative stress.[18][19]
Antimicrobial Agents
The search for new antimicrobial agents has led to the exploration of various chemical scaffolds, including substituted anilines. Schiff bases derived from the condensation of anilines with aldehydes have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aniline ring.[5]
Applications in Materials Science
The electronic properties of aniline and its derivatives make them valuable components in the development of advanced materials.
Conducting Polymers
Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis.[12] The polymerization of aniline and its substituted derivatives can be achieved through chemical or electrochemical oxidation.[20] The properties of the resulting polymers, such as solubility and morphology, can be tailored by introducing substituents onto the aniline monomer.[21]
Organic Solar Cells
Substituted aniline derivatives are being explored as hole-transporting materials (HTMs) in organic solar cells (OSCs).[13] Aniline-based HTMs can offer high conductivity and suitable work functions, contributing to improved device performance and stability.[13] Thiophene-aniline based polymers have also been synthesized and investigated for their photovoltaic properties.
Corrosion Inhibitors
The nitrogen atom in the amino group of aniline and its derivatives can donate electrons to vacant d-orbitals of metal atoms, forming a protective film on the metal surface and inhibiting corrosion.[9][14] The effectiveness of these compounds as corrosion inhibitors is influenced by the electron density on the nitrogen atom and the nature of the substituents on the aromatic ring.[14] Benzylidene-aniline derivatives have shown promise as corrosion inhibitors for carbon steel in acidic environments.[21]
Applications in Agrochemicals
Aniline and its derivatives are important intermediates in the production of various agrochemicals, including herbicides, fungicides, and insecticides.[3] For example, novel fungicides have been developed based on the modification of chlorothalonil with various substituted phenyl amines.[22] The structure-activity relationship studies in this field aim to optimize the efficacy of these compounds against specific pests while minimizing their environmental impact.[22]
Conclusion
Substituted aniline derivatives have proven to be an exceptionally versatile and valuable class of compounds with a broad spectrum of applications. Their continued exploration in medicinal chemistry is expected to yield novel therapeutics with improved efficacy and safety profiles. In materials science, the development of new aniline-based polymers and organic electronics holds the promise of next-generation technologies. Furthermore, the rational design of aniline derivatives will continue to contribute to the development of more effective and environmentally benign agrochemicals. This guide has provided a comprehensive overview of the current state of research and application of substituted anilines, and it is hoped that it will serve as a valuable resource for scientists and researchers working in these exciting and impactful fields.
References
ANILINE AND RELATED COMPOUNDS AS CORROSION INHIBITORS. (1974).
Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. (n.d.).
The influence of structure on antibacterial activity of some new aniline derived Schiff bases. (n.d.).
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
Effect of Polyaniline Polymers with Boric Acid and Multi-Walled Carbon Nanotube on Dye Sensitive Solar Cells Performance. (n.d.).
Structure activity relationship (SAR). (n.d.).
The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. (2025, April 2).
Anyone know of any (free)
Aniline. (n.d.). Wikipedia.
Synthesis and Structure of New Anilino Derivatives of Angular Azaphenoxazine Dye by Buchwald-Hartwig Cross Coupling Protocol. (2019, October 13). Centre for Advanced Research & Development.
Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. (2025, August 7).
Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. (n.d.).
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022, December 28).
Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies. (2017, August 8). Arabian Journal of Chemistry.
Aniline: Applications, Hazards, and Safety Guide in Industrial Use. (2025, July 18). Echemi.
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube.
Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.).
Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv
Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). Research Unit of Computer Graphics - TU Wien.
New Organic Polymers for Solar Cells. (n.d.).
Synthesis, Characterization, Morphology and Photovoltaic Properties of Aniline-Tiophene Based Polymers. (2012, September 1). Repositorio UC.
Real examples of Graphviz. (2021, January 19). Medium.
Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. (2013, December 11). PubMed.
STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES In several communic. (n.d.).
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2020, July 9).
Representation of the workflow followed by rNets. First, the energies... (n.d.).
Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.).
Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2025, August 7).
Training Signaling Pathway Maps to Biochemical Data with Constrained Fuzzy Logic: Quantitative Analysis of Liver Cell Responses to Inflammatory Stimuli. (2011, March 3).
Viewing a reaction path diagram. (n.d.). Cantera 3.2.
Structure Activity Rel
A Review of Structure Activity Relationship of Amiodarone and Its Deriv
Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review. (n.d.). Xi'an Jiaotong-Liverpool University (XJTLU).
Structure-activity relationship of aniline analogues. (n.d.).
Examples. (n.d.). graphviz 0.
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.). Neuroquantology.
VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. (2019, July 11). GitHub.
Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs. (2023, November 10). Oxford Academic.
A brief review on aniline and its derivatives. (2020, September 18).
Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (2026, February 7).
Cardioinhibitory Drugs. (n.d.). CV Pharmacology.
Drugs Acting on the Cardiovascular System. (2015, February 27).
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9).
Novel Therapeutics in Cardiovascular Pharmacology: Emerging Drug Classes and Mechanisms of Action. (2024, June 18). Walsh Medical Media.
Cardiovascular Drugs. (2022, July 4). Chemistry LibreTexts.
Effects and mechanism of action of aminophylline on cardiac function and regional blood flow distribution in conscious dogs. (n.d.). PubMed.
physical characteristics of 4-Ethoxy-3-methoxyaniline hydrochloride
An In-Depth Technical Guide to the Physical Characteristics of 4-Ethoxy-3-methoxyaniline Hydrochloride Executive Summary 4-Ethoxy-3-methoxyaniline hydrochloride (CAS: 1052543-98-2) is a specialized aromatic amine interme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Characteristics of 4-Ethoxy-3-methoxyaniline Hydrochloride
Executive Summary
4-Ethoxy-3-methoxyaniline hydrochloride (CAS: 1052543-98-2) is a specialized aromatic amine intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and lipid-modulating agents.[1][2][3][4][5][6][7] Structurally, it serves as a pharmacophore scaffold, providing a specific electronic and steric profile due to the para-ethoxy and meta-methoxy substitution pattern.[4][5] This substitution is critical for optimizing binding affinity in the ATP-binding pockets of enzymes like EGFR and ABCA1.[4][5]
This guide details the physicochemical properties, solid-state characteristics, and analytical validation protocols for this compound, distinguishing between the stable hydrochloride salt and the more reactive free base.[4][5]
Part 1: Chemical Identity & Structural Analysis
The compound exists in two primary forms: the free base (often an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid).[4] In drug development, the hydrochloride form is preferred for handling and storage due to its resistance to oxidative degradation.[5]
The following diagram illustrates the chemical connectivity and the key sites for derivatization.
Part 2: Physicochemical Profile
The physical characteristics of the hydrochloride salt differ significantly from the free base. The salt form enhances water solubility and thermal stability.
Table 1: Physical Properties
Property
Hydrochloride Salt (CAS 1052543-98-2)
Free Base (CAS 19782-77-5)
Appearance
Off-white to pale brown crystalline solid
Brown solid or dark oil (oxidizes rapidly)
Melting Point
>150 °C (Decomposes)
54 – 56 °C
Solubility (Water)
Soluble (>10 mg/mL)
Insoluble / Poorly soluble
Solubility (Organic)
Soluble in DMSO, Methanol
Soluble in DCM, Ethyl Acetate, Chloroform
Hygroscopicity
Moderate (Store Desiccated)
Low
pKa (Conjugate Acid)
~4.8 - 5.2 (Estimated)
N/A
Expert Insight: The free base has a relatively low melting point (54-56 °C) and is prone to oxidation, turning dark brown/black upon exposure to air.[4][5] The hydrochloride salt is engineered to mitigate this, providing a stable solid for GMP manufacturing.[4][5]
Part 3: Spectroscopic & Analytical Validation
To ensure the identity and purity of the compound, the following spectral data should be used as reference standards.
Proton NMR (¹H-NMR) Signature
Solvent: DMSO-d₆
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
6.61
Doublet (d)
1H
Aromatic C-H (Ortho to amine)
6.25
Doublet (d)
1H
Aromatic C-H (Ortho to methoxy)
6.03
Doublet of Doublets (dd)
1H
Aromatic C-H (Meta to ethoxy)
4.65
Broad Singlet (s)
2H
-NH₂ (Amine protons)*
3.82
Quartet (q)
2H
-OCH₂- (Ethoxy methylene)
3.66
Singlet (s)
3H
-OCH₃ (Methoxy methyl)
1.22
Triplet (t)
3H
-CH₃ (Ethoxy methyl)
*Note: In the HCl salt, the amine protons will appear as a broad singlet further downfield (δ 8.0–10.0 ppm) due to protonation (-NH₃⁺).[4][5]
Molecular Ion [M+H]⁺: 168.1 m/z (corresponding to the free base cation).[4]
Part 4: Synthesis & Characterization Workflow
The synthesis typically involves the reduction of the corresponding nitro-compound.[4][5] The following workflow outlines the critical control points for generating high-purity material.
Experimental Protocol: Salt Formation
Dissolution: Dissolve 1.0 eq of crude 4-ethoxy-3-methoxyaniline free base in anhydrous ethanol (5 volumes).
Acidification: Cool to 0–5 °C. Dropwise add 1.1 eq of 4M HCl in dioxane or concentrated aqueous HCl.
Crystallization: Stir for 1 hour. If precipitation does not occur, add diethyl ether or MTBE as an antisolvent.[4][5]
Isolation: Filter the off-white precipitate under nitrogen (to prevent oxidation).
Drying: Vacuum dry at 40 °C to constant weight.
Part 5: Stability & Safety (SDS Summary)
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and air-sensitive.[4][5]
Hazards:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (Related Structure Analysis). Retrieved from [Link][4][5]
Google Patents (2006).US 2006/0135447 A1: Synthesis of Macrolide Intermediates. (Contains specific NMR and MP data for the free base).
National Institutes of Health (2014). Nonlipogenic ABCA1 Inducers for Alzheimer's Disease. (Describes usage as a reagent). Retrieved from [Link]
Advanced Application Note: Aniline Derivatives in Pharmaceutical Research
Topic: Applications of Aniline Derivatives in Pharmaceutical Research Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of Aniline Derivatives in Pharmaceutical Research
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary: The Pharmacophore Paradox
Aniline derivatives occupy a unique position in medicinal chemistry, simultaneously serving as "privileged structures" and potential "structural alerts." Their capacity to function as hydrogen bond donors/acceptors makes them indispensable for binding to the hinge region of kinase enzymes (e.g., Imatinib, Gefitinib). However, their metabolic susceptibility to bioactivation (forming reactive quinone imines) necessitates a rigorous understanding of structure-activity relationships (SAR) and metabolic stability.
This guide provides a technical roadmap for leveraging aniline scaffolds in drug design, detailing synthetic protocols for C-N bond formation and strategies to mitigate metabolic toxicity.
Core Application: Kinase Inhibitor Design
The aniline moiety is the linchpin in Type I and Type II kinase inhibitors. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
Case Study: The "Gatekeeper" Interaction
In the development of BCR-ABL inhibitors like Imatinib (Gleevec) , the aniline nitrogen functions as a hydrogen bond donor to the backbone carbonyl of the kinase.
Mechanism: The aniline ring is often substituted with solubilizing groups (e.g., N-methylpiperazine) or steric blockers (e.g., methyl groups) to enforce conformation and selectivity.
Structural Insight: The ortho-methyl group on the aniline ring of Imatinib is not merely a spacer; it restricts rotation, locking the molecule into a conformation that minimizes the entropic penalty of binding.
Metabolic Liability & Mitigation Strategies
The Challenge: Unsubstituted or electron-rich anilines are prone to CYP450-mediated oxidation.
The Pathway: Aniline
N-Hydroxylamine Nitroso Reactive Quinone Imine.
The Risk: Idiosyncratic Adverse Drug Reactions (IADRs) via covalent binding to hepatic proteins.
Visualization: Bioactivation vs. Detoxification Pathway
The following diagram illustrates the critical divergence between safe clearance (Glucuronidation/Acetylation) and toxicity (Bioactivation).
Figure 1: Metabolic fate of aniline derivatives. The goal of rational drug design is to maximize the green pathways (Glucuronidation/GSH conjugation) and minimize the red pathway (Protein Adduct formation).
Mitigation Tactics (SAR)
Strategy
Mechanism
Example
Electron Withdrawal
Reduces electron density on the ring, hindering oxidation.
Adding -F, -CF3, or -CN at para or meta positions.
Steric Blocking
Prevents enzymatic access to the Nitrogen or para-position.
Aminopyridines or Aminopyrimidines (reduced lipophilicity).
Metabolic Shunts
Promotes Phase II conjugation over Phase I oxidation.
Incorporating a handle for rapid glucuronidation.
Experimental Protocol: Buchwald-Hartwig Amination
Traditional Nucleophilic Aromatic Substitution (
) is often insufficient for coupling electron-rich anilines with deactivated aryl halides. The Buchwald-Hartwig Cross-Coupling is the gold standard for synthesizing complex pharmaceutical intermediates.
Protocol: Synthesis of a Heterocyclic Aniline Intermediate
Objective: Coupling a 4-bromo-heterocycle (e.g., pyridine/pyrimidine) with a substituted aniline.[2]
(1.5 equiv) or NaOtBu (for non-base-sensitive substrates)
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Methodology
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon or Nitrogen. Note: Oxygen is the primary cause of catalyst death.
Solvent Degassing: Sparge the anhydrous solvent with Argon for at least 20 minutes prior to use.
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix the Pd source and Ligand in a small amount of solvent and stir for 5-10 minutes to form the active catalytic species.
Reaction Assembly:
Add Aryl Bromide, Aniline, and Base to the reaction flask.
Transfer the catalyst/ligand solution via cannula or syringe into the flask.
Add remaining solvent to reach a concentration of ~0.1 M to 0.2 M.
Heating: Heat the mixture to 80–100°C. Monitor via LC-MS or TLC.
Checkpoint: Conversion should typically be observed within 2–4 hours. If the reaction stalls, add a second portion of catalyst (0.5 mol%).
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst poisoning (O2) or inactive catalyst.
Ensure rigorous degassing; switch to a pre-formed catalyst (e.g., XPhos Pd G2).
Dehalogenation
-hydride elimination pathway active.
Use a bulkier ligand (e.g., BrettPhos) or switch base to .
C-H Arylation
Competition from direct arylation.
Lower reaction temperature; ensure base is not too strong.
Strategic Decision Making (SAR Workflow)
When incorporating an aniline into a drug candidate, use this logic flow to ensure safety and efficacy.
Figure 2: Decision tree for optimizing aniline-containing drug candidates.
References
Kalgutkar, A. S. (2015).[5] "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." Journal of Medicinal Chemistry.
Buchwald, S. L., & Hartwig, J. F. (Various).[6] "Palladium-catalyzed Buchwald-Hartwig amination."[3][7][8] Wikipedia / Organic Chemistry Portal.
BenchChem Application Notes. (2025). "Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry."
Organic Synthesis. "Buchwald-Hartwig Coupling General Procedures."
Hopkin, M. D., et al. (2010). "An automated flow-based synthesis of imatinib: the API of Gleevec." Chemical Communications.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Experimental Protocol for Reactions Involving 4-Ethoxy-3-methoxyaniline Hydrochloride
Content Type: Application Note & Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Chemical Profile
4-Ethoxy-3-methoxyaniline hydrochloride (Free base CAS: 19782-77-5) is a critical aniline building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR pathways. Structurally, the electron-donating ethoxy and methoxy groups at the para and meta positions significantly enhance the nucleophilicity of the amino group, making it highly reactive in
(Nucleophilic Aromatic Substitution) and acylation reactions.
However, its commercial availability as a hydrochloride salt presents a specific challenge: the protonated amine (
) is non-nucleophilic. Successful utilization requires precise "free-basing" strategies or in-situ neutralization protocols to unlock its reactivity without inducing oxidative degradation.
Key Chemical Properties
Property
Specification
Molecular Formula
Molecular Weight
203.67 g/mol (Salt) / 167.21 g/mol (Free Base)
Appearance
Off-white to pale grey crystalline solid
Solubility
Soluble in Water, DMSO, Methanol; Insoluble in , Hexanes
pKa (Conjugate Acid)
~5.3 (Estimated)
Storage
Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N2)
Pre-Analytical Considerations & Safety
Safety Warning: Anilines are distinctively toxic. 4-Ethoxy-3-methoxyaniline is a potential skin sensitizer and may cause methemoglobinemia upon prolonged exposure.
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
Ventilation: All weighing and handling must occur inside a certified fume hood.
Stability Note: The free base is prone to oxidation (turning dark brown/purple) upon exposure to air. The HCl salt is stable but hygroscopic. Always prepare the free base immediately prior to use.
This protocol describes the coupling of 4-Ethoxy-3-methoxyaniline with a 4-chloroquinazoline scaffold (a model for Erlotinib/Gefitinib-type synthesis).
The Challenge: The HCl salt cannot react directly.
The Solution: Use of a mild organic base in a polar aprotic solvent to generate the nucleophile in situ.
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Reagent B (1.0 equiv) in Isopropanol (10 mL/mmol).
Activation: Add Reagent A (1.0 equiv) to the suspension. The mixture may remain heterogeneous.
Neutralization: Add DIPEA (2.5 equiv) dropwise.
Mechanistic Insight: The first equivalent neutralizes the aniline HCl salt. The remaining base scavenges the HCl generated during the
reaction, driving the equilibrium forward.
Reaction: Heat the mixture to reflux (82°C for iPrOH) for 3–5 hours.
Visual Check: The suspension should dissolve to a clear solution, followed by the gradual precipitation of the product (often as a free base or mixed salt depending on pH).
Workup (The "Self-Validating" Step):
Cool the reaction mixture to Room Temperature (RT), then to 0°C in an ice bath.
Why? Impurities and unreacted reagents remain soluble in the mother liquor; the precipitate is high-purity product.
Workflow Visualization
Figure 1: Mechanistic pathway for the in-situ neutralization and SNAr coupling.
Core Protocol B: Isolation of Free Base (For Sensitive Acylations)
For reactions sensitive to amine salts (e.g., coupling with acid chlorides or delicate active esters), isolating the free base is superior to in-situ methods.
Step-by-Step Methodology
Dissolution: Dissolve 4-Ethoxy-3-methoxyaniline hydrochloride (5.0 g) in water (30 mL). The solution should be slightly acidic (pH ~2-3).
Biphasic Setup: Add Ethyl Acetate (EtOAc, 50 mL) to the aqueous layer.
Extraction: Separate the layers. Extract the aqueous layer once more with EtOAc (30 mL).
Drying: Combine organic layers, wash with Brine (20 mL), and dry over Anhydrous Sodium Sulfate (
).
Concentration: Filter and concentrate in vacuo at <40°C.
Critical Checkpoint: The resulting oil/solid should be light yellow. If it turns dark brown, oxidation has occurred (likely due to impure solvents or excessive heat). Use immediately.
Analytical Validation
To confirm the success of reactions involving this aniline, look for specific diagnostic signals in
Shifts downfield (>7.2 ppm) upon acylation/arylation of the amine.
Amine ()
4.50 – 5.00 ppm
Broad Singlet
Disappears upon reaction; replaced by Amide/Amine NH (~9-10 ppm).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Reaction turns black/tarry
Oxidation of the aniline.
Degas solvents with Argon before use. Ensure reaction temp does not exceed 100°C.
No reaction (TLC shows SM)
Aniline salt not neutralized.
Check pH. Ensure DIPEA/TEA equivalents are calculated based on the HCl salt MW, not free base.
Product is "oiling out"
Solvent polarity mismatch.
If using iPrOH, add a seed crystal or cool slowly. Alternatively, switch to EtOH/Water (1:1) to force precipitation.
Low Yield in Amidation
HCl interference.
The HCl from the starting material consumes 1 equiv of coupling reagent (e.g., EDC). Pre-neutralize or use excess base.[3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, 4-Ethoxy-3-methoxyaniline. Retrieved from [Link]
Stamos, D. P., et al. (2002).Structure-Guided Design of Erlotinib: A Potent and Selective Inhibitor of EGFR Tyrosine Kinase. Journal of Medicinal Chemistry. (Contextual grounding for quinazoline-aniline couplings).
Beilstein J. Org. Chem. (2014). Efficient N-arylation of 4-chloroquinazolines. (Protocol basis for SNAr). Retrieved from [Link]
analytical techniques for 4-Ethoxy-3-methoxyaniline hydrochloride quantification
Executive Summary 4-Ethoxy-3-methoxyaniline hydrochloride (CAS 167642-16-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethoxy-3-methoxyaniline hydrochloride (CAS 167642-16-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Erlotinib).[1][2][3][4] Its purity is paramount, as the aniline moiety is a structural alert for genotoxicity, and regioisomeric impurities can propagate through synthesis to form inactive drug analogues.
This guide moves beyond generic protocols to provide a self-validating analytical framework . We employ a dual-method strategy: RP-HPLC for organic purity and Argentometric Titration for salt stoichiometry, ensuring the material is chemically and stoichiometrically defined.[1]
Part 1: Chemical Context & Analytical Strategy
The Analyte:
Structure: An aromatic ring substituted with an amine (protonated as HCl salt), a methoxy group, and an ethoxy group.[1]
Critical Quality Attribute (CQA): Oxidation. Anilines are prone to oxidation to azo-compounds or quinone imines, leading to solution darkening.[1]
The Challenge: The primary analytical challenge is separating the target molecule from its regioisomer (3-Ethoxy-4-methoxyaniline) and preventing peak tailing caused by the interaction of the positively charged amine with residual silanols on HPLC columns.
Analytical Workflow Diagram
The following decision tree illustrates the logic for selecting the appropriate quantification path based on the sample's lifecycle stage.
Caption: Integrated analytical workflow ensuring mass balance closure through orthogonal methods.
Part 2: Primary Quantification (RP-HPLC)
Methodology Rationale:
We utilize an acidic mobile phase (pH 2.5–3.0).[1]
Causality: At neutral pH, the amine (pKa ~4–5) exists in equilibrium between free base and ionized forms, causing split peaks or severe tailing. At pH 2.5, the amine is fully protonated (
) from binding to anionic silanols on the silica backbone (which causes tailing), we use a high-molarity buffer or a column with "end-capping" and high carbon load.[1]
Max absorption for the aniline ring; 210 nm is too noisy.[1]
Injection Vol
5–10 µL
Prevent column overload.
2. Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic hold (polar impurities)
15.0
30
70
Linear Gradient
18.0
5
95
Wash
20.0
95
5
Re-equilibration
3. Standard & Sample Preparation:
Diluent: Water:Acetonitrile (80:20 v/v).[1] Note: High organic content in the diluent can cause peak distortion for early eluting salts.
Stock Solution: Dissolve 25.0 mg of 4-Ethoxy-3-methoxyaniline HCl in 25.0 mL Diluent (1.0 mg/mL).
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
Stability Warning: Prepare fresh daily and store in amber vials to prevent photo-oxidation.
4. System Suitability Criteria (Self-Validating):
Tailing Factor (
): NMT 1.5 (Strict control for amines).
Precision (RSD): NMT 2.0% for 6 replicate injections.
Resolution (
): > 2.0 between main peak and nearest impurity.
Part 3: Stoichiometric Verification (Argentometry)
Methodology Rationale:
HPLC quantifies the organic cation. However, it cannot distinguish between the mono-hydrochloride (target), di-hydrochloride, or free base forms effectively.[1] Argentometric titration specifically targets the chloride ion (
), confirming the salt form.
Protocol B: Potentiometric Titration of Chloride
Instrument: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) equipped with a Silver Ring Electrode.[1]
Target Theoretical Chloride: ~14.6% (Based on MW ~241.5 g/mol for HCl salt, verify against exact MW).[1]
Part 4: Impurity Profiling (Regioisomers)
A critical risk in synthesizing disubstituted anilines is Regioisomerism .[1]
Target: 4-Ethoxy-3-methoxyaniline (Ethoxy para to amine).[1]
Impurity: 3-Ethoxy-4-methoxyaniline (Methoxy para to amine).[1]
These isomers have identical mass (LC-MS indistinguishable parent ion) but different polarities.[1] The HPLC method in Part 2 relies on the "Orthogonality of Selectivity":
The para-ethoxy group is more hydrophobic than the para-methoxy group.[1]
Expectation: The target (4-Ethoxy) typically elutes after the impurity (3-Ethoxy) on a C18 column due to the steric bulk of the ethoxy tail interacting with the stationary phase.
Validation Step:
During method development, you must inject a mixture of the target and the regioisomer. If baseline separation (
) is not achieved, switch to a Phenyl-Hexyl column , which offers superior selectivity for aromatic isomers via interactions.[1]
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for pH selection in amine chromatography).
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters).
Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical.[1] (Source for Argentometric/Volhard titration protocols).
PubChem. Compound Summary for CID 51066483 (4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline analogs). Link
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Context for aniline impurity control). Link
Application Note: A Robust HPLC Method for the Separation and Quantification of Aniline Compounds
Abstract This application note presents a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of aniline and its derivatives. Aniline compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of aniline and its derivatives. Aniline compounds are foundational in the synthesis of numerous products, including pharmaceuticals, dyes, and polymers, making their accurate quantification essential for quality control and safety assessment.[1] This document provides a detailed exploration of critical methodological aspects, from understanding the physicochemical properties of anilines to systematic optimization of chromatographic conditions and method validation, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of Aniline Compounds
Aniline (C₆H₅NH₂) is a primary aromatic amine characterized by an amino group attached to a benzene ring.[2] Its derivatives, substituted at various positions on the ring, exhibit a wide range of polarities and basicities. From a chromatographic perspective, the basicity of the amino group is the most critical factor influencing separation. The pKa of aniline is approximately 4.6, meaning it is protonated and exists as the anilinium cation in acidic conditions (pH < 4.6).[3][4] This ionizable nature can lead to challenging peak shapes, such as tailing, due to strong interactions with residual silanols on conventional silica-based stationary phases.
The goal of this guide is to provide a systematic approach to overcome these challenges, yielding a method that is not only selective and sensitive but also robust and compliant with international guidelines such as those from the International Council for Harmonisation (ICH).[5][6]
Foundational Principles: Causality in Method Development
A successful HPLC method is not a matter of chance but the result of deliberate choices based on the analyte's chemistry. The following sections detail the rationale behind selecting the optimal components for the analysis of aniline compounds.
For basic compounds like anilines, the primary challenge is to minimize undesirable interactions with the stationary phase that cause peak asymmetry.
The Problem with Silanols: Traditional silica-based columns have surface silanol groups (Si-OH) which are acidic and can strongly interact with the basic aniline compounds, leading to significant peak tailing.
The Solution - High Purity, End-capped Columns: Modern HPLC columns are manufactured with high-purity silica with a low metal content and are extensively end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane), effectively shielding them from interaction with basic analytes.
Recommended Column Chemistry: A C18 (L1) or C8 (L7) column with high carbon load and thorough end-capping is the recommended starting point.[7][8] These phases provide excellent hydrophobic retention for the aromatic ring of aniline while the end-capping ensures symmetrical peak shapes. For very polar anilines, a shorter alkyl chain (C4 or C8) may provide better retention and selectivity.[9][10]
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
The mobile phase is the most powerful tool for controlling retention, selectivity, and peak shape in RP-HPLC.[11]
The ionization state of aniline is directly controlled by the mobile phase pH.[11]
Low pH (pH 2-3): At this pH, anilines are fully protonated (cationic). This can lead to good peak shapes if the stationary phase is well end-capped and a suitable buffer is used. A low pH also suppresses the ionization of acidic silanols, further reducing tailing.[12] Common choices are 0.1% formic acid or phosphoric acid.[12][13]
Mid-range pH (pH 4-7): This range is generally avoided as it is close to the pKa of aniline, where small changes in pH can cause large shifts in retention time, making the method not robust.[12]
High pH (pH > 8): At a pH well above the pKa, aniline is in its neutral, free-base form. This increases its hydrophobicity and retention on a reversed-phase column. This approach can yield excellent peak shapes but requires a pH-stable column, such as a hybrid-silica or polymer-based C18.[7]
For initial development, a low pH (e.g., pH 2.5-3.0 using a phosphate or formate buffer) is often the most reliable starting point.[12]
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shapes for basic compounds and has a lower UV cutoff. Methanol can offer different selectivity due to its protic nature.[14] A good starting point is a gradient elution from a low to high percentage of acetonitrile in a buffered aqueous phase.
Buffer System: Buffers are essential to control the mobile phase pH and ensure reproducible retention times. For UV detection, phosphate buffers are excellent due to their low UV cutoff.[12] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are required.[12] A buffer concentration of 10-25 mM is typically sufficient.
Detection
Aniline and its derivatives possess a chromophore (the benzene ring) that allows for sensitive detection using a UV detector. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information, which can aid in peak identification and purity assessment. The detection wavelength should be set at or near the absorbance maximum of the analytes, often around 240-280 nm.[10][15] For trace-level analysis or confirmation, a mass spectrometer (MS) offers superior sensitivity and selectivity.[16][17]
Experimental Protocols and Workflows
The following sections provide step-by-step protocols for the systematic development of an HPLC method for aniline compounds.
Logical Workflow for Method Development
The development process should follow a logical sequence to ensure efficiency and success.
GC-MS Analysis of 4-Ethoxy-3-methoxyaniline Hydrochloride: A Detailed Protocol for Pharmaceutical and Research Applications
Introduction 4-Ethoxy-3-methoxyaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its accurate identification and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Ethoxy-3-methoxyaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its accurate identification and quantification are crucial for process control, quality assurance, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds like 4-Ethoxy-3-methoxyaniline.[1][2][3] However, the inherent polarity of the amino group and the compound's existence as a hydrochloride salt present analytical challenges, often leading to poor chromatographic peak shape and reduced sensitivity.[1]
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of 4-Ethoxy-3-methoxyaniline hydrochloride. The methodology addresses the prerequisite conversion of the hydrochloride salt to its free base form and a subsequent derivatization step to enhance its volatility and chromatographic performance. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this and structurally similar aromatic amines.
Core Principles and Experimental Rationale
The successful GC-MS analysis of 4-Ethoxy-3-methoxyaniline hydrochloride hinges on two key preparatory steps:
Liberation of the Free Aniline: The hydrochloride salt is non-volatile and must be converted to its free base form prior to GC analysis. This is achieved by basification of the sample solution, which deprotonates the anilinium ion.
Derivatization of the Amino Group: The primary amino group of the aniline is polar and can interact with active sites in the GC column, leading to peak tailing and poor resolution.[1] Derivatization masks this polar group with a less polar, more volatile functional group, significantly improving chromatographic behavior.[3] This protocol will focus on acylation, a common and effective derivatization strategy for amines.[4]
Experimental Workflow
The overall analytical process is depicted in the workflow diagram below.
Caption: A generalized workflow for the GC-MS analysis of 4-Ethoxy-3-methoxyaniline hydrochloride.
Detailed Experimental Protocol
Reagents and Materials
4-Ethoxy-3-methoxyaniline hydrochloride (analytical standard grade)
Methanol (HPLC grade)
Dichloromethane (DCM, pesticide residue grade)
Sodium hydroxide (NaOH) solution, 1 M
Anhydrous sodium sulfate (Na₂SO₄)
Pentafluoropropionic anhydride (PFPA)
Ethyl acetate (HPLC grade)
Deionized water
Volumetric flasks, pipettes, and other standard laboratory glassware
Centrifuge tubes (15 mL)
Vortex mixer
Centrifuge
Nitrogen evaporator
Standard Solution Preparation
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-Ethoxy-3-methoxyaniline hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Basification, Extraction, and Derivatization
Sample Aliquot: Transfer 1 mL of the sample solution (or a prepared standard) into a 15 mL centrifuge tube.
Basification: Add 1 mL of 1 M NaOH solution to the tube. Vortex for 30 seconds to ensure complete conversion of the hydrochloride salt to the free base.
Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes to extract the free aniline into the organic phase.
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear phase separation.
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
Solvent Evaporation: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at room temperature.
Derivatization: To the dried residue, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial tightly and heat at 60°C for 30 minutes.
Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
GC Parameter
Setting
Rationale
Column
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5)
A standard non-polar column suitable for a wide range of semi-volatile organic compounds, including derivatized anilines.[2]
Carrier Gas
Helium
Inert and provides good chromatographic efficiency.
Flow Rate
1.0 mL/min (constant flow)
A typical flow rate for this column dimension, providing a balance between analysis time and resolution.
Inlet Temperature
250°C
Ensures complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode
Splitless (1 µL injection volume)
Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace analysis.
Oven Program
Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C
This temperature program allows for the separation of the analyte from solvent and potential impurities, ensuring a sharp peak shape.
MS Parameter
Setting
Rationale
Ionization Mode
Electron Ionization (EI)
A standard and robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.
230°C
A standard temperature for EI sources.
Quadrupole Temp.
150°C
A standard temperature for the quadrupole mass filter.
Scan Range
50-500 amu
A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.
Scan Mode
Full Scan
For method development and qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Data Analysis and Interpretation
Qualitative Analysis: The identification of the derivatized 4-Ethoxy-3-methoxyaniline is confirmed by comparing the retention time and the acquired mass spectrum with that of a prepared standard.
Mass Spectral Fragmentation: The molecular weight of 4-Ethoxy-3-methoxyaniline is 167.21 g/mol .[5] Upon derivatization with PFPA (molecular weight of the acyl group is 147 g/mol ), the resulting N-(4-ethoxy-3-methoxyphenyl)pentafluoropropanamide will have a molecular weight of 314.21 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 314. Key fragment ions would likely result from the loss of the ethoxy group (-CH₂CH₃, m/z 285), the methoxy group (-CH₃, m/z 299), and cleavage of the amide bond. The fragmentation pattern of a related compound, 4-methoxy-2-nitroaniline, shows characteristic losses of the nitro and methoxy groups, which can serve as a comparative reference.[6] The mass spectrum of 4-methoxyaniline also provides insight into the fragmentation of the core structure.[7][8]
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this calibration curve.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the results, the following quality control measures should be implemented:
Method Blank: A method blank (a sample without the analyte) should be processed and analyzed with each batch of samples to check for contamination.
Calibration Verification: A mid-range calibration standard should be run periodically to verify the stability of the instrument's response.
Spike Recovery: For complex matrices, a known amount of the analyte should be spiked into a sample and the recovery calculated to assess matrix effects.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 4-Ethoxy-3-methoxyaniline hydrochloride. By addressing the critical steps of free base conversion and derivatization, this method enables robust and sensitive quantification and identification of the analyte. The provided instrumental parameters and data analysis guidelines offer a solid foundation for researchers and professionals in the pharmaceutical and chemical industries.
References
PubChem. (n.d.). 4-ethoxy-3-methoxyaniline. Retrieved from [Link]
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
Gimeno, R. A., et al. (2000). Optimization of parameters for the analysis of aromatic amines in finger-paints.
Dasgupta, A., et al. (1994). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 18(3), 164-168.
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 339-348.
PubChemLite. (n.d.). 4-ethoxy-3-methoxyaniline (C9H13NO2). Retrieved from [Link]
U.S. Environmental Protection Agency. (1996).
Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(1), 13-16.
Hua, H.-C., et al. (2014). Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles. RSC Advances, 4(65), 34537-34541.
Ling, Y., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Organic Chemistry, 4, 259-266.
Schmidt, T. C., et al. (2022). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 102(1), 1-15.
Popović-Bijelić, A., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69-o70.
Thevis, M., et al. (2011). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Current Organic Chemistry, 15(14), 2420-2434.
Trivedi, M. K., et al. (2015). Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives. American Journal of Physical Chemistry, 4(4), 42-50.
NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]
MassBank. (n.d.). 4-Methoxyaniline. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]
Gzella, A. K., et al. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o305.
reaction kinetics of 4-Ethoxy-3-methoxyaniline hydrochloride
An Application Note and Protocol Guide to the Reaction Kinetics of 4-Ethoxy-3-methoxyaniline Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 4-Ethoxy-3-methoxyaniline hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide to the Reaction Kinetics of 4-Ethoxy-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-3-methoxyaniline hydrochloride is a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. Understanding its reaction kinetics is paramount for process optimization, mechanistic elucidation, and ensuring product quality and consistency. This guide provides a comprehensive overview of the principles and practical protocols for studying the reaction kinetics of this compound. We delve into the causality behind experimental design, detail robust analytical methodologies, and offer a framework for rigorous data analysis, thereby providing a self-validating system for kinetic investigation.
Introduction: The Significance of Kinetic Studies
In drug development and chemical synthesis, the rate at which a reaction proceeds is as critical as the final yield. For a molecule like 4-ethoxy-3-methoxyaniline hydrochloride, which serves as a building block, its reactivity profile dictates the efficiency of multi-step syntheses. Kinetic analysis provides invaluable insights into the reaction mechanism, the influence of various parameters on the reaction rate, and the formation of any transient intermediates or byproducts. This knowledge is instrumental in scaling up reactions from the laboratory to industrial production, ensuring safety, and achieving desired product specifications. Aromatic amines, in general, exhibit a rich and varied reactivity, participating in reactions such as N-acylation, oxidation, and diazotization. The electronic effects of the ethoxy and methoxy substituents on the aniline ring of the target molecule will significantly influence its reactivity compared to unsubstituted aniline.
Fundamental Principles of Aromatic Amine Kinetics
The reaction kinetics of aromatic amines are governed by several key factors:
Substituent Effects: The electron-donating nature of the ethoxy and methoxy groups in 4-ethoxy-3-methoxyaniline is expected to increase the nucleophilicity of the amino group, thereby accelerating reactions with electrophiles. The influence of such substituents can often be quantified using Hammett relations.[1]
pH Dependence: The basicity of the amino group means that the pH of the reaction medium will play a crucial role. Protonation of the amine at low pH will render it non-nucleophilic, thus inhibiting reactions that require a free lone pair on the nitrogen. Conversely, some reactions may be acid-catalyzed. The sorption and reaction kinetics of anilines have been shown to be pH-dependent.[2]
Solvent Effects: The polarity and proticity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For instance, polar solvents may facilitate reactions involving charged intermediates.
Temperature: As with most chemical reactions, the rate of reactions involving 4-ethoxy-3-methoxyaniline hydrochloride will be temperature-dependent, typically following the Arrhenius equation. Determining the activation energy provides a deeper understanding of the reaction's temperature sensitivity.[3]
Experimental Design for Kinetic Investigations
A well-designed kinetic experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a systematic approach.
Figure 1: A generalized workflow for conducting a comprehensive kinetic study of 4-ethoxy-3-methoxyaniline hydrochloride.
Table 1: Example Experimental Conditions for an N-Acylation Reaction
Parameter
Range of Investigation
Rationale
[4-Ethoxy-3-methoxyaniline HCl]
0.01 - 0.1 M
To determine the reaction order with respect to the amine.
[Acylating Agent]
0.01 - 0.1 M
To determine the reaction order with respect to the electrophile.
Temperature
25 - 55 °C (in 10 °C increments)
To determine the activation energy (Ea) and other thermodynamic parameters.[3]
Solvent
Acetonitrile, Dichloromethane, Tetrahydrofuran
To assess the effect of solvent polarity on the reaction rate.
pH (if applicable)
Buffered solutions from pH 4 - 8
To investigate the influence of amine protonation on reactivity.[2]
Detailed Protocol: Kinetic Analysis of N-Acylation
This protocol describes the kinetic study of the reaction between 4-ethoxy-3-methoxyaniline hydrochloride and an acylating agent (e.g., acetic anhydride or a substituted benzoyl chloride) using in-situ monitoring by UV-Vis spectrophotometry.
Non-nucleophilic base (e.g., 2,6-Lutidine), if required to neutralize HCl
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
Quartz cuvettes (1 cm path length)
Calibrated micropipettes and syringes
Experimental Procedure
Preparation of Stock Solutions:
Prepare a stock solution of 4-ethoxy-3-methoxyaniline hydrochloride in the chosen anhydrous solvent.
Prepare a separate stock solution of the acylating agent in the same solvent.
If a base is used, prepare a stock solution of the base.
Spectrophotometric Analysis:
Determine the wavelength of maximum absorbance (λmax) for the product (the N-acylated aniline) by running a full spectrum scan of a fully reacted solution. Also, confirm that the starting materials do not significantly absorb at this wavelength.
Kinetic Run:
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).
Pipette the required volume of the 4-ethoxy-3-methoxyaniline hydrochloride stock solution and the solvent into a quartz cuvette. If a base is used, add it at this stage.
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
Initiate the reaction by rapidly adding the required volume of the acylating agent stock solution to the cuvette.
Immediately start monitoring the absorbance at the predetermined λmax as a function of time. The frequency of data collection should be appropriate for the reaction rate (e.g., every 10 seconds for a moderately fast reaction).
Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
Data Collection and Repetition:
Repeat the kinetic run for different initial concentrations of the reactants as outlined in your experimental design (see Table 1).
Perform each kinetic run in triplicate to ensure reproducibility.
Analytical Methodologies for Reaction Monitoring
The choice of analytical technique is critical for accurate kinetic measurements. Several methods are suitable for monitoring the reactions of aromatic amines.[4]
UV-Vis Spectrophotometry: Ideal for reactions where there is a significant change in the chromophore between reactants and products. It is a non-invasive and often straightforward technique.[3]
Stopped-Flow Spectroscopy: For very fast reactions (on the millisecond timescale), a stopped-flow apparatus allows for the rapid mixing of reactants and immediate spectroscopic monitoring.[5][6] This is particularly useful for studying the kinetics of short-lived intermediates.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and allow for the simultaneous monitoring of multiple species in the reaction mixture. In-situ NMR is a powerful tool for mechanistic studies.[4]
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) can offer direct and quantitative monitoring of reaction progress, even in heterogeneous systems.[7]
High-Performance Liquid Chromatography (HPLC): Aliquots can be taken from the reaction mixture at specific time points, quenched, and then analyzed by HPLC to determine the concentration of reactants and products.
Data Analysis and Kinetic Modeling
Once the raw data (e.g., absorbance vs. time) is collected, it needs to be converted into concentration vs. time data using the Beer-Lambert law. The subsequent analysis aims to determine the rate law of the reaction.
Determining the Rate Law
The rate law expresses the relationship between the reaction rate and the concentration of reactants. For a reaction:
A + B → C
The general form of the rate law is:
Rate = k[A]x[B]y
where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B.
Two common methods for determining the rate law are:
Initial Rates Method: The initial rate of the reaction is measured for a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The logarithm of the initial rate is then plotted against the logarithm of the varied concentration to determine the order of the reaction with respect to that reactant.
Integral Method: The concentration-time data is fitted to the integrated forms of different rate laws (zero-order, first-order, second-order, etc.). The rate law that gives the best linear fit to the data is considered to be the correct one.[8]
Figure 2: A flowchart illustrating the process of kinetic data analysis to determine the reaction rate law.
Advanced Topics and Troubleshooting
Complex Reactions: Not all reactions follow simple rate laws. If the experimental data does not fit a simple model, it may indicate a more complex mechanism involving multiple steps, intermediates, or competing reactions.[8]
Catalysis: If the reaction is catalyzed, the kinetic study should also investigate the effect of the catalyst concentration on the reaction rate.
Troubleshooting: Inconsistent results can arise from issues such as temperature fluctuations, impurities in reagents or solvents, or side reactions. Careful experimental control and reagent purification are essential.
Conclusion
The study of the reaction kinetics of 4-ethoxy-3-methoxyaniline hydrochloride is a multifaceted endeavor that provides critical information for chemical process development. By employing a systematic experimental design, utilizing appropriate analytical techniques, and applying rigorous data analysis, researchers can gain a deep understanding of the reactivity of this important chemical intermediate. The protocols and principles outlined in this guide offer a robust framework for conducting such investigations, enabling the optimization of synthetic routes and the advancement of chemical manufacturing processes.
References
Weber, E. J. (2001). Sediment-associated reactions of aromatic amines. 1. Elucidation of sorption mechanisms. Environmental Science & Technology, 35(12), 2470-2475.
Luan, F., et al. (2016). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology, 50(9), 4753-4761.
Borkent, J. H., et al. (1974). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1081-1085.
Yoshida, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Scientific Reports, 10(1), 1-8.
Okubo, T., et al. (2001). Spectroscopic detection and kinetic analysis of short-lived aromatic amine cation radicals using an electron transfer stopped-flow method. Journal of the Chemical Society, Perkin Transactions 2, (11), 2086-2091.
Popa, A., & David, V. (2004). Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. Revue Roumaine de Chimie, 49(10), 827-832.
Ross, B. D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
McMullen, J. P., & Jensen, K. F. (2010). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development, 14(5), 1169-1176.
Srinivasan, V. S. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS. eGyanKosh.
Hsieh, S. H., & Ware, J. C. (2012). Analytical methods for kinetic studies of biological interactions: a review. Journal of Analytical Methods in Chemistry, 2012.
Vallance, C. (n.d.). Reaction Kinetics.
Gholami, M. R., et al. (2021). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 5(4), 438-450.
Application Note: High-Efficiency Catalytic Hydrogenation of 4-Ethoxy-3-Methoxyaniline
This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the synthesis of 4-ethoxy-3-methoxyaniline via catalytic hydrogenation, a critical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the synthesis of 4-ethoxy-3-methoxyaniline via catalytic hydrogenation, a critical intermediate for various bioactive scaffolds, including tyrosine kinase inhibitors and macrolide antibiotic modifications.
Introduction & Strategic Analysis
The moiety 4-ethoxy-3-methoxyaniline represents a specific dialkoxy-substituted aniline pattern often employed to tune the lipophilicity and metabolic stability of drug candidates. Unlike its isomer (3-ethoxy-4-methoxyaniline, a precursor for Apremilast), this specific regioisomer is frequently derived from vanillin or guaiacol downstream chemistry.
The transformation of choice—catalytic hydrogenation of the corresponding nitroarene—is preferred over stoichiometric metal reductions (Fe/HCl, SnCl₂) due to its atom economy, ease of workup, and absence of heavy metal waste streams. However, the presence of the ethoxy and methoxy ether linkages requires careful control of reaction conditions to prevent dealkylation or ring saturation.
Retrosynthetic Logic
The synthesis hinges on the chemoselective reduction of 4-ethoxy-3-methoxy-1-nitrobenzene .
Precursor Origin: The nitro precursor is typically synthesized via the ethylation of 4-nitroguaiacol (4-nitro-2-methoxyphenol).
Critical Quality Attribute (CQA): Complete conversion of the nitro group without reducing the aromatic ring or cleaving the ether bonds.
Material Attributes & Safety Profile
Reagents & Catalysts
Component
Grade/Spec
Role
Hazard Note
4-Ethoxy-3-methoxynitrobenzene
>98% HPLC
Substrate
Irritant, potential mutagen.
10% Pd/C (50% wet)
Degussa Type
Catalyst
Pyrophoric when dry. Keep wet.
Methanol (MeOH)
HPLC Grade
Solvent
Flammable, toxic.
Hydrogen (H₂)
UHP (99.999%)
Reductant
Extremely flammable, high pressure.
Celite® 545
Filter Aid
Filtration
Inhalation hazard (silica).
Safety Directive: Pyrophoric Catalyst Handling
Wet Catalyst Rule: Always use 50% water-wet Pd/C to minimize ignition risk.
Inerting: Purge reaction vessels with Nitrogen (N₂) or Argon (Ar) before introducing Hydrogen.
Filtration: Never suck the filter cake dry in air. Keep the catalyst wet with water or solvent during disposal.
Detailed Experimental Protocol
Synthesis Pathway Visualization
The following diagram illustrates the origin of the precursor and the hydrogenation workflow.
Caption: Synthetic route from Guaiacol to 4-Ethoxy-3-methoxyaniline, highlighting the critical hydrogenation step.
Step-by-Step Hydrogenation Procedure
Scale: 10 mmol (approx. 1.97 g of precursor)
Reactor Preparation:
Equip a 250 mL Parr hydrogenation bottle (or heavy-walled round bottom flask for balloon pressure) with a magnetic stir bar.
Safety Check: Ensure the vessel is free of cracks and rated for the intended pressure.
Charging:
Add 4-ethoxy-3-methoxynitrobenzene (1.97 g, 10 mmol) to the vessel.
Add Methanol (40 mL). Sonicate briefly if dissolution is slow (the nitro compound is sparingly soluble in cold alcohols but solubility increases with temp).
Carefully add 10% Pd/C (50% wet) (200 mg, ~10 wt% loading relative to substrate) to the solution.
Note: Add catalyst to the liquid to prevent dusting and static ignition.
Inerting & Pressurization:
Seal the reactor.
Purge 1: Evacuate the vessel (vacuum) and backfill with Nitrogen (N₂). Repeat 3 times to remove Oxygen.
Purge 2: Evacuate and backfill with Hydrogen (H₂). Repeat 2 times.
Pressurize the vessel to 30–40 psi (2–3 bar) with H₂.
Reaction:
Stir vigorously (800–1000 rpm) at Room Temperature (20–25°C) .
Optional: If kinetics are slow, warm to 40°C. Avoid exceeding 50°C to prevent potential ether cleavage or safety risks.
Monitor H₂ uptake. The reaction is typically complete within 2–4 hours .
Validation: Check completion via TLC (Hexane:EtOAc 1:1) or HPLC.[1] The yellow nitro spot should disappear, replaced by a fluorescent/UV-active amine spot (lower R_f due to polarity).
Workup:
Stop agitation and vent H₂. Purge the vessel with Nitrogen.
Prepare a filter pad of Celite 545 in a sintered glass funnel.
Filter the reaction mixture through the Celite to remove the Pd/C.
Wash: Rinse the filter cake with fresh Methanol (2 x 10 mL) to recover entrained product.
Safety: Keep the filter cake wet with water after filtration and dispose of in a designated solid waste container for pyrophorics.
Isolation:
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 40°C bath).
The product, 4-ethoxy-3-methoxyaniline , is typically obtained as a brown to off-white solid or viscous oil that crystallizes upon standing.
Yield Expectation: >95% (Quantitative conversion is common).
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Recommended Range
Impact of Deviation
H₂ Pressure
1 – 3 bar (15-45 psi)
Low: Slow reaction. High: Unnecessary safety risk; generally does not affect selectivity for this substrate.
Temperature
20°C – 45°C
>50°C: Risk of catalyst leaching or side reactions. <15°C: Very slow kinetics.
Note: Shifts may vary slightly based on concentration and trace acid.
Purity:
HPLC: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid. Detect at 254 nm.
References
Pfizer Inc. (2006). Antibacterial and Antiprotozoal Agents. US Patent Application 2006/0135447 A1. (Describes the specific reduction of 4-ethoxy-3-methoxynitrobenzene to the aniline using Pd/C).
BenchChem . (2025).[1] Application Notes: Reduction of Nitro Compounds. (General protocols for catalytic hydrogenation of alkoxy-nitrobenzenes).
Organic Chemistry Portal . Reduction of Nitro Compounds to Amines. (Comprehensive review of hydrogenation catalysts and chemoselectivity).
Thieme Connect . Science of Synthesis: Arylamines. (Background on the synthesis of substituted anilines).
identification and removal of impurities in 4-Ethoxy-3-methoxyaniline hydrochloride
Welcome to the technical support center for 4-Ethoxy-3-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Ethoxy-3-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Ensuring high purity is critical for reproducible results and the integrity of your research. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify and remove impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of 4-Ethoxy-3-methoxyaniline hydrochloride?
A1: Impurities typically originate from the synthetic route or degradation. Common culprits include unreacted starting materials, such as 4-ethoxy-3-methoxybenzaldehyde or the corresponding nitro-aromatic precursor.[1][2] You may also find regioisomers, by-products from incomplete reactions, or residual solvents. Over time, particularly with exposure to air and light, oxidation can occur, leading to colored polymeric by-products.[3][4]
Q2: My 4-Ethoxy-3-methoxyaniline hydrochloride is brown/discolored instead of the expected off-white. Is it still usable?
A2: Discoloration, typically a shift to brown or dark tan, is a common sign of oxidation.[4] While the bulk of the material may still be the desired compound, the presence of these oxidized impurities can interfere with subsequent reactions or analytical measurements. For sensitive applications, purification is strongly recommended. A simple decolorization step using activated carbon during recrystallization is often highly effective.[3]
Q3: What is the best analytical technique to quickly assess the purity of my sample?
A3: For a comprehensive assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method due to its high resolution and quantitative power.[5][6] A reversed-phase C18 column is a standard choice for separating aniline derivatives.[6] For a faster, qualitative check, Thin-Layer Chromatography (TLC) can be very effective for visualizing the number of components in your sample.[7]
Q4: I've identified an impurity. How do I know what level of purity is acceptable for my experiment?
A4: The required purity level is dictated by your application. For early-stage discovery chemistry or non-quantitative assays, a purity of >95% may suffice. However, for applications like pharmaceutical development, reference standard preparation, or kinetic studies, a purity of >99% is often necessary. Regulatory guidelines, such as those from REACH, often stipulate strict limits on certain aromatic amine impurities due to safety concerns.[8]
Troubleshooting Guide 1: Identification and Quantification of Impurities
The first step in any purification workflow is the accurate identification and quantification of the impurities present. This section details the primary analytical methods for this purpose.
HPLC is the gold standard for separating and quantifying impurities in substituted anilines.[5] It offers excellent resolution, allowing for the separation of structurally similar compounds like regioisomers.[8]
Recommended Starting Conditions:
Parameter
Value / Description
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
The nonpolar C18 stationary phase provides good retention and separation for moderately polar aromatic amines.[6]
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
A gradient elution (e.g., starting at 95:5 A:B and ramping to 5:95 A:B) is effective for separating compounds with a range of polarities. The acidic modifier improves peak shape for the basic aniline.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[6]
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.[6]
Detection
UV at 254 nm
Aromatic compounds strongly absorb UV light at this wavelength, providing good sensitivity.[6]
Injection Vol.
10 µL
A typical injection volume for analytical HPLC.
Troubleshooting Common HPLC Issues:
Issue
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions between the basic amine and residual acidic silanols on the silica support.
Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid). Use an end-capped column.
Fluctuating Baseline
Air bubbles in the system; incomplete mobile phase mixing.
Degas the mobile phase thoroughly. Flush the system to remove bubbles.[3]
Poor Resolution
Inappropriate mobile phase composition or gradient.
Optimize the gradient slope and time. Consider a different organic modifier (e.g., methanol instead of acetonitrile).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.[9]
Key Considerations:
Derivatization: While anilines can be analyzed directly, derivatization (e.g., acylation) can improve chromatographic peak shape and thermal stability.[9]
Column Choice: A mid-polarity column, such as a DB-5MS, is generally suitable for separating aromatic amines.
Interpretation: The fragmentation pattern in the mass spectrum can be compared against spectral libraries (e.g., NIST) to identify impurities.
Troubleshooting Guide 2: Removal of Impurities
Once impurities have been identified, an appropriate purification strategy can be implemented.
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: Recrystallization from an Ethanol/Water System
Recrystallization is the most effective method for purifying solid organic compounds.[10] The principle relies on the target compound being highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in solution or are removed via hot filtration.[11] An ethanol/water mixture is often an excellent choice for substituted anilines.[12]
Step-by-Step Methodology:
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., start with a 1:1 v/v ratio).
Dissolution: Place the impure 4-Ethoxy-3-methoxyaniline hydrochloride in an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water solvent mixture required to fully dissolve the solid. This ensures the solution is saturated.
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated carbon (approx. 1-2% by weight).[3][10] Swirl the flask and gently heat for 5-10 minutes to allow the colored impurities to adsorb onto the carbon surface.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing insoluble impurities and the activated carbon (if used).
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Avoid disturbing the flask during this process.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.[3]
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
For oily samples or mixtures where recrystallization is ineffective (e.g., separating closely related isomers), column chromatography is the method of choice.[13]
Key Considerations:
Stationary Phase: Standard silica gel is acidic and can cause strong binding and "streaking" of basic anilines. To mitigate this, the silica can be pre-treated with a base, or a small amount of a basic modifier (e.g., 0.5-1% triethylamine) can be added to the eluent.[14]
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a common starting point. The polarity is gradually increased by increasing the proportion of ethyl acetate to elute the compounds from the column.
Monitoring: The separation should be monitored by TLC to determine which fractions contain the pure product.[15]
Step-by-Step Methodology:
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the desired compound an Rf value of approximately 0.3.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Carefully pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Begin running the column with the mobile phase, starting with the low-polarity mixture determined by TLC. Collect the eluting solvent in fractions. Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your target compound.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Appendix B: Workflow for Impurity Analysis and Purification
Caption: General experimental workflow for impurity analysis and purification.
References
Keswani, C. L., & Weber, D. J. (1967). Thin layer chromatography of substituted nitroanilines and related compounds.
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved from [Link]
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. (2021). Italian Journal of Food Safety, 10(1).
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.).
3-(Ethoxymethoxy)-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]
Recrystallization. (n.d.). University of Technology, Iraq.
Does aniline stick in columns during column chromatography? (2014). ResearchGate. Retrieved from [Link]
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. (n.d.). Royal Society of Chemistry.
4-ethoxy-3-methoxyaniline (C9H13NO2). (n.d.). PubChemLite. Retrieved from [Link]
p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH. Retrieved from [Link]
Welcome to the Technical Support Center. This guide addresses the specific yield challenges associated with 4-Ethoxy-3-methoxyaniline hydrochloride . Unlike simple anilines, this dialkoxy-substituted molecule presents unique stability and solubility challenges.[1] The electron-donating ethoxy and methoxy groups make the amine highly nucleophilic and prone to oxidation (tar formation), while the hydrochloride salt exhibits high solubility in polar protic solvents, leading to significant losses during isolation.
This guide moves beyond standard recipes to focus on Critical Process Parameters (CPPs) that directly dictate yield.
Module 1: Precursor Quality Control (The "Hidden" Yield Killer)
Q: My reaction conversion is 100%, but my isolated yield is low. Where is the mass going?A: If your precursor (4-Ethoxy-3-methoxy-1-nitrobenzene) contains isomers or regio-impurities, they will reduce to isomeric anilines.[1] These isomers often have different solubility profiles and can inhibit the crystallization of your target salt, keeping it in the mother liquor.
Protocol Check:
Before starting the reduction, verify the purity of your nitro precursor.
HPLC Purity: Must be >98%.
Regio-isomer Check: 3-Ethoxy-4-methoxyaniline (the isomer) is a common impurity if the alkylation sequence was not controlled.[1]
Sulfur Content: If using catalytic hydrogenation, sulfur traces from previous steps (e.g., sulfation) will poison the Pd/C catalyst, stalling the reaction and forcing you to use excess catalyst/heat, which promotes degradation.[2]
Module 2: Reduction Strategy (Choosing the Right Path)
We recommend Catalytic Hydrogenation over Chemical Reduction (Fe/Sn) for this specific molecule to avoid product entrapment in metal sludge.
Method A: Catalytic Hydrogenation (Recommended for High Yield)
Wash nitro precursor with dilute NaOH then water to remove sulfur/acid traces.[1]
Over-reduction (De-ethoxylation)
Acidity in Solvent
Ensure solvent is neutral. Traces of acid can facilitate ether cleavage under hydrogenation conditions.
Purple/Black Reaction Mixture
Oxidation of Product
The product is electron-rich and air-sensitive.[1] Purge solvent with before adding catalyst.[3] Keep under until workup.
Method B: Chemical Reduction (Fe/HCl or Sn/HCl)
Only use if hydrogenation is unavailable.
Critical Risk: The "Iron Sludge" Trap. The dialkoxy aniline coordinates strongly with iron salts, refusing to extract into the organic layer.
Fix: Use Celite filtration of the basified sludge and wash the filter cake repeatedly with hot Ethyl Acetate. A simple extraction is rarely sufficient.
Module 3: Isolation & Salt Formation (The Critical Yield Step)
Q: I added HCl to the aqueous layer, but no crystals formed. Why?A: Aniline hydrochloride salts are highly soluble in water.[4] If you try to crystallize from water, you will lose 30-50% of your product.[1]
The "Anhydrous Precipitation" Protocol (Yield: >90%)
Do not form the salt in water. Form it in a solvent where the salt is insoluble.
Wash with cold EtOAc or Diethyl Ether (removes colored oxidation impurities).[1][2]
Dry under vacuum at 40°C.
Module 4: Stability & Storage
Q: My white powder turned pink/brown after a week. Is it ruined?A: This is surface oxidation. The bulk is likely fine, but the purity has dropped.
Cause: Electron-rich anilines (even as salts) are sensitive to light and oxygen.[1]
Prevention: Store in amber vials under Argon/Nitrogen atmosphere.
Rescue: If the color is deep, recrystallize from Isopropanol/Ethanol (9:1) .[2] Avoid boiling methanol as it dissolves the salt too well, reducing recovery.
Visual Troubleshooting Guide
The following logic tree outlines the decision process for rescuing low yields.
Caption: Diagnostic logic flow for identifying the root cause of yield loss in 4-Ethoxy-3-methoxyaniline HCl synthesis.
References
Hydrogenation Protocols & Catalyst Poisoning
Nishimura, S. (2001).[2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][3] (Standard reference for nitro reduction conditions and catalyst sensitivity).
Aniline Salt Solubility & Isolation
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[3] (Detailed discussions on salt selection and antisolvent crystallization).[1][2]
Ether Cleavage Risks
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid-catalyzed ether cleavage at high temperatures).
Synthesis of Alkoxy Anilines (Patent Literature)
Process for the preparation of Erlotinib Hydrochloride. (Relevant for dialkoxy aniline intermediates). US Patent US20060142316A1.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Topic: Process Optimization & Troubleshooting
Ticket ID: CHEM-SUP-8829
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Technical Overview & Context
4-Ethoxy-3-methoxyaniline hydrochloride (CAS: N/A for specific salt, Free base CAS: 50730-19-3) is a critical aniline intermediate, most notably utilized in the synthesis of Erlotinib (Tarceva) , an EGFR inhibitor used in non-small cell lung cancer treatment.
The synthesis generally proceeds via the reduction of 4-ethoxy-3-methoxy-1-nitrobenzene . While the chemistry appears straightforward, scale-up and optimization present distinct challenges regarding regioselectivity, oxidation stability (p-aminophenol ether sensitivity), and salt stoichiometry.
Key Chemical Challenges
Oxidative Instability: The free base amine is electron-rich and prone to rapid oxidation, turning pink/red upon air exposure (formation of quinone imines).
Reduction Intermediates: Incomplete reduction leads to hydroxylamine (
) accumulation, which can condense with nitroso intermediates to form azoxy impurities that are difficult to purge.
Salt Hygroscopicity: Improper stoichiometry or solvent choice during HCl salt formation can lead to a sticky, hygroscopic solid rather than a free-flowing crystalline powder.
Optimized Experimental Protocols
Protocol A: Catalytic Hydrogenation (Reduction)
Rationale: Catalytic hydrogenation is preferred over metal/acid reductions (Fe/HCl) for pharmaceutical intermediates to avoid heavy metal contamination and simplify workup.
Reagents:
Precursor: 4-Ethoxy-3-methoxy-1-nitrobenzene
Catalyst: 10% Pd/C (50% wet)
Solvent: Methanol or Ethanol (anhydrous)
Hydrogen Source:
gas (balloon or autoclave) or Ammonium Formate (Transfer Hydrogenation)
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of nitro precursor in Methanol (10-15 volumes).
Catalyst Addition: Under
flow, add 5-10 wt% of Pd/C catalyst. Safety: Do not add dry catalyst to flammable solvents in air.
Hydrogenation:
Method A (
): Purge with x3. Maintain 3-5 bar pressure at 25-30°C.
Method B (Transfer): Add 3.0-5.0 eq Ammonium Formate. Heat to 40-50°C.
Monitoring: Check HPLC/TLC for disappearance of Nitro (
) and Hydroxylamine intermediate.
Filtration: Filter through Celite under inert atmosphere (
blanket) to prevent oxidation of the filtrate.
Concentration: Concentrate filtrate to obtain the free base oil. Proceed immediately to salt formation.
Protocol B: HCl Salt Formation & Crystallization
Rationale: Using anhydrous conditions prevents the inclusion of water in the lattice, reducing hygroscopicity.
Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA)
Acid: 4M HCl in Dioxane or HCl gas (bubbled)
Step-by-Step Workflow:
Solubilization: Dissolve the free base oil in EtOAc (5-8 volumes) at 0-5°C.
Acidification: Dropwise add HCl solution (1.05 - 1.10 eq). Do not use large excess.
Crystallization: A white to off-white precipitate should form immediately.
Aging: Stir at 0°C for 1-2 hours to densify the crystal habit.
Isolation: Filter under
. Wash cake with cold EtOAc.
Drying: Vacuum dry at 40-45°C. Store under Argon.
Visualized Pathways & Logic
Diagram 1: Reaction Pathway & Impurity Profile
This diagram illustrates the reduction cascade and where specific impurities originate.
Caption: Reduction pathway from Nitro to Amine showing critical side-reactions (Azoxy formation via condensation and Quinone formation via oxidation).[1][2][3][4][5][6][7][8][9][10]
Diagram 2: Troubleshooting Logic Tree
Follow this flow when encountering low yield or purity.
Caption: Decision tree for diagnosing common synthetic failures: stalled reduction, oxidative coloration, and salt formation issues.
Troubleshooting Guide (FAQ)
Q1: The reaction stalled with 5-10% Hydroxylamine intermediate remaining. Adding more catalyst didn't help. Why?
Diagnosis: The reduction of hydroxylamine to amine is the rate-determining step and is sensitive to pH and catalyst poisoning.
Solution:
Temperature: Increase temperature to 45-50°C (carefully, as high temp promotes azo formation).
Additives: Traces of acid (Acetic acid) can accelerate the reduction of the hydroxylamine.
Pressure: If using hydrogen gas, mass transfer is likely the limit. Increase stirring speed (rpm) significantly before increasing pressure.
Q2: My final HCl salt turned pink after filtration. Is it ruined?
Diagnosis: This indicates surface oxidation of the free base before or during salt formation. The "pink" is a quinoid impurity which has a very high extinction coefficient (a little looks like a lot).
Solution:
Salvage: Recrystallize from Ethanol/Isopropanol with a small amount of activated charcoal.
Prevention: Ensure the free base oil is never dried completely to a solid in air. Keep it in solution and degas all solvents used for the HCl step.
Q3: The salt formed a "gummy" oil instead of a solid.
Diagnosis: This is usually caused by (1) Water presence (forming a hydrate) or (2) Excess HCl causing the "acid-salt" complex which is often hygroscopic.
Solution:
Use anhydrous HCl in Dioxane or Ether.
Ensure the solvent (EtOAc) is dry.
Add a non-polar anti-solvent (Heptane or MTBE) dropwise to induce nucleation.
Seed the mixture with a pure crystal if available.
Summary of Physicochemical Data
Parameter
Specification / Data
Notes
Molecular Weight
203.67 g/mol (Salt)
Free base: 167.21 g/mol
Appearance
White to Off-white crystalline solid
Pink hue indicates oxidation
Solubility (Salt)
Water, Methanol, DMSO
Insoluble in EtOAc, Hexane
Melting Point
205 - 210°C (Decomposes)
Sharp MP indicates high purity
Storage
Hygroscopic, Light Sensitive
Store under Argon, <25°C
References
Pfizer Inc. (1998). Quinazoline derivatives. US Patent 5,747,498A. (Original patent describing Erlotinib synthesis and intermediates).[9] Link
Knesl, P. et al. (2006). Improved synthesis of Erlotinib hydrochloride. Molecules, 11(4), 286-297. (Describes optimization of the aniline intermediate reduction). Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sambasivarao, K. et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. International Journal of Research in Pharmacy and Chemistry. (Details on ammonium formate transfer hydrogenation). Link
preventing air oxidation of 4-Ethoxy-3-methoxyaniline hydrochloride
Welcome to the technical support center for 4-Ethoxy-3-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Ethoxy-3-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its air oxidation and ensure the integrity of your experiments.
Introduction
4-Ethoxy-3-methoxyaniline hydrochloride is a substituted aniline derivative used as a key intermediate in various synthetic applications, particularly in the pharmaceutical industry. Like many aromatic amines, this compound is susceptible to degradation through air oxidation, which can compromise its purity and impact experimental outcomes. The primary amino group on the electron-rich benzene ring makes the molecule prone to oxidation, often catalyzed by light, heat, and the presence of metal ions. This guide provides a comprehensive overview of the causes of oxidation, preventative measures, and methods for detecting degradation.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of oxidation in 4-Ethoxy-3-methoxyaniline hydrochloride?
A1: The most common indicator of oxidation is a change in the material's color. Pure 4-Ethoxy-3-methoxyaniline hydrochloride is typically an off-white to pale crystalline solid. Upon exposure to air and/or light, it can discolor, turning yellow, brown, or even dark brown over time.[1][2][3] This color change is due to the formation of highly colored oxidation products, such as quinone-like species and polymeric materials. If you observe a significant color deviation from the specification sheet, oxidation is the likely cause.
Q2: Why is my 4-Ethoxy-3-methoxyaniline hydrochloride turning color even when stored in a sealed container?
A2: A standard screw-cap container, even if tightly closed, is not hermetically sealed and will allow for the slow ingress of air and moisture over time.[4] Each time the container is opened, the headspace is replenished with fresh air, introducing more oxygen to react with the compound. For long-term storage, it is crucial to use specialized storage techniques to minimize exposure to atmospheric oxygen.
Q3: Is the hydrochloride salt more stable to oxidation than the free base form?
A3: Yes, generally, the hydrochloride salt of an aniline is more stable to air oxidation than its free base counterpart. The protonation of the amino group to form the ammonium salt (-NH3+Cl-) withdraws electron density from the aromatic ring, making it less susceptible to oxidation. However, it is not completely immune to oxidation, and proper handling and storage are still essential to maintain its purity over time.
Q4: Can I use an antioxidant to prevent the oxidation of 4-Ethoxy-3-methoxyaniline hydrochloride?
A4: While antioxidants are used to stabilize some organic materials, their use for a high-purity chemical intermediate like 4-Ethoxy-3-methoxyaniline hydrochloride is generally not recommended without careful consideration. The addition of an antioxidant would introduce an impurity into your material, which could interfere with downstream reactions or analytical testing. The preferred and industry-standard approach is to prevent oxidation by controlling the storage environment.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and use of 4-Ethoxy-3-methoxyaniline hydrochloride.
Issue 1: The material has discolored upon arrival or shortly after opening.
Potential Cause: Exposure to air and/or light during shipping or initial handling.
Troubleshooting Steps:
Assess the extent of discoloration: A slight tint may not significantly impact a non-critical application, but for sensitive uses, the purity should be verified.
Purity Verification: Perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities. A recommended starting point for an HPLC-UV method is provided in the "Experimental Protocols" section below.[5]
Corrective Action: If the purity is below the required specification for your experiment, it is advisable to use a fresh, unopened batch of the material. Review your internal handling and storage procedures to prevent future occurrences.
Issue 2: Inconsistent results in my synthesis reaction.
Potential Cause: Use of partially oxidized 4-Ethoxy-3-methoxyaniline hydrochloride. The oxidation products can act as impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or catalyst deactivation.
Troubleshooting Steps:
Visual Inspection: Check the appearance of the starting material for any signs of discoloration.
Analytical Confirmation: Analyze a sample of the 4-Ethoxy-3-methoxyaniline hydrochloride lot used in the reaction by HPLC to confirm its purity and identify any degradation peaks.
Workflow Review: Ensure that all solvents and reagents used in your reaction are of appropriate quality and that the reaction setup is properly protected from air if the reaction chemistry is sensitive.
Data Presentation
The following table summarizes the recommended storage conditions to minimize the oxidation of 4-Ethoxy-3-methoxyaniline hydrochloride, based on best practices for air-sensitive aromatic amines and their salts.
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Nitrogen or Argon)
Prevents contact with oxygen, the primary driver of oxidation.[6][7]
Container
Tightly sealed, amber glass bottle
Protects from light and minimizes exposure to air and moisture.[1][8]
Initial Receipt: Upon receiving the material, inspect the container for any damage to the seal. If possible, store the unopened container in a refrigerator.
Opening the Container: If you do not have access to a glove box, it is recommended to open the container under a gentle positive pressure of an inert gas. This can be achieved by using a manifold that directs a slow stream of nitrogen or argon into the container as you open the lid.
Weighing and Dispensing:
In a Glove Box: Perform all weighing and dispensing operations inside a glove box with a low-oxygen atmosphere. This is the most reliable method.[11]
On the Benchtop: If a glove box is not available, work quickly. After opening the container under a stream of inert gas, take the required amount of material and promptly reseal the container.
Resealing for Storage:
Before sealing the container, flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds to displace any air that may have entered.[12]
Tightly close the cap and wrap the cap and neck of the bottle with Parafilm to provide an additional barrier against air and moisture ingress.
Long-Term Storage: Store the properly sealed container in a refrigerator (2-8 °C), protected from light.[2]
Protocol 2: HPLC-UV Method for Purity Assessment
This protocol provides a general framework for an HPLC-UV method to determine the purity of 4-Ethoxy-3-methoxyaniline hydrochloride and detect potential oxidation products. Method optimization may be required for your specific instrumentation and application.
Objective: To quantify the purity of a 4-Ethoxy-3-methoxyaniline hydrochloride sample and identify the presence of degradation products.
Instrumentation and Materials:
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Water (HPLC grade).
Sulfuric acid or Phosphoric acid (for pH adjustment).
200-300 nm (use a diode array detector to identify the optimal wavelength)
Injection Volume
10 µL
Procedure:
Standard Preparation: Prepare a stock solution of the 4-Ethoxy-3-methoxyaniline hydrochloride reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish a calibration curve.
Sample Preparation: Prepare a solution of the test sample in the mobile phase at the same concentration as the stock standard solution.
Analysis: Inject the standard and sample solutions onto the HPLC system.
Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). The presence of additional peaks, particularly those with different UV spectra, may indicate the presence of oxidation products.
Visualizations
Workflow for Preventing Oxidation
The following diagram illustrates the key decision points and actions to ensure the stability of 4-Ethoxy-3-methoxyaniline hydrochloride.
Caption: Recommended workflow for storage and handling.
Troubleshooting Logic for Material Degradation
This diagram outlines the logical steps to take when you suspect oxidation of your material.
Caption: Troubleshooting flowchart for suspected oxidation.
References
Sigma-Aldrich.
C/D/N Isotopes Inc.
TCI Chemicals.
TCI Chemicals. Safety Data Sheet (3-Iodo-4-methoxyaniline). (Accessed February 2026).
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 4-Methoxyaniline. (Accessed February 2026).
SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. HPLC.cloud. (Accessed February 2026).
University of California, Los Angeles. Transferring Air-Sensitive Reagents. (2009).
Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. (Accessed February 2026).
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. (Accessed February 2026).
Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica.
Resolian. HPLC-UV Method Development for Highly Polar Impurities. (2025).
Fisher Scientific.
PubChem. 4-ethoxy-3-methoxyaniline.
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014).
Antonysakthi, S., et al. Electrochemical Ethoxylation of Acetanilide at Platinum and Graphite Electrodes. Journal of Scientific Research, 14(2), 583-591 (2022).
Muby Chemicals. P-Anisidine or 4-Methoxyaniline... (Accessed February 2026).
LCGC International.
Zhang, Z.-H., et al. Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles. Royal Society of Chemistry (2014).
PubChem. 4-Ethoxy-3-((ethylamino)methyl)aniline.
ECHEMI. 104-94-9, 4-Methoxyaniline Formula. (Accessed February 2026).
Analytical & Bioanalytical Electrochemistry. A novel electrochemical sensor based on poly L-arginine modified glassy carbon electrode for determination of methadone in biological fluids. (2022).
Journal of Chemical and Pharmaceutical Research.
Thermo Fisher Scientific. HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. (Accessed February 2026).
C/D/N Isotopes Inc. 4-Methoxyaniline-2,3,5,6-d4. (Accessed February 2026).
PubChem. P-Anisidine.
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
The Royal Society of Chemistry. Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017).
Casale, J. F., et al. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, Volume 4, Numbers 1-4 (2006).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: ANILINE-PUR-001
Subject: Purification Protocols & Troubleshooting for Electron-Rich Aniline Salts
Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary & Triage
The Core Challenge:
You are attempting to purify 4-Ethoxy-3-methoxyaniline hydrochloride on silica gel. This presents a fundamental chemical conflict. Silica gel (
) is acidic (). Your target molecule is an amine salt.
Cation Exchange: The protonated amine (
) will undergo cation exchange with deprotonated silanols (), causing the compound to stick irreversibly to the baseline or streak severely.
Solubility Mismatch: Hydrochloride salts are highly polar/ionic and often insoluble in standard non-polar mobile phases (Hexane/EtOAc), leading to precipitation at the column head.
Immediate Decision Required:
Before preparing your column, you must choose a path based on your downstream application.
Figure 1: Decision matrix for purification strategy. Path A is strongly recommended for higher recovery and superior peak shape.
Path A: Free Base Conversion (The "Gold Standard")
Why this works: Removing the HCl counter-ion restores the amine's solubility in organic solvents and reduces ionic binding to the silica.
Protocol
Dissolution: Dissolve the crude hydrochloride salt in a minimal volume of water.
Neutralization: Slowly add Saturated Aqueous
or 1M until pH > 9.
Note: The solution will likely become cloudy as the free base oils out.
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Tip: 4-Ethoxy-3-methoxyaniline is electron-rich and may oxidize. Work quickly and keep solutions cool.
Drying: Dry the organic layer over anhydrous
(Sodium Sulfate). Filter and concentrate.
Chromatography:
Stationary Phase: Standard Silica Gel (40-63 µm).
Mobile Phase: Hexane : Ethyl Acetate (Gradient 10%
50%).
Crucial Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
Technical Insight (The "TEA" Effect):
Even as a free base, the amine lone pair can hydrogen bond with silanols. TEA acts as a "sacrificial base," competitively binding to the active silanol sites (
), effectively shielding them from your target amine. This prevents "tailing."[1]
Path B: Direct Salt Chromatography (The "Emergency" Method)
When to use: Only if your compound is strictly water-sensitive or if you specifically require the salt form and cannot re-acidify later.
Why it fails (usually): Salts require highly polar solvents to move.
How to make it work: You must use a "Pseudo-Reverse Phase" solvent system on normal silica.
Protocol
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
Start: 95:5 DCM:MeOH.
End: 85:15 DCM:MeOH.
Modifier: You MUST use Ammonium Hydroxide (
, 28-30% aq).
Add 1%
to the mobile phase mixture.
Preparation Tip: Shake the DCM/MeOH/
mixture vigorously in a separatory funnel to ensure saturation, then use the organic layer if separation occurs (though at 1%, it is usually miscible).
Loading: Dissolve the sample in a small amount of MeOH/DCM (1:9) and load.
Troubleshooting Guide
Issue 1: "The Band is Streaking / Tailing"
Diagnosis: The amine is interacting with acidic silanols.[1]
Visual Mechanism:
Figure 2: Mechanism of action for Triethylamine (TEA) modifiers.
Corrective Actions:
Check Modifier: Did you add 1% Triethylamine (Path A) or Ammonium Hydroxide (Path B)?
Pre-treatment: Flush the column with 2 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This pre-saturates the silica.
Issue 2: "My Product Turned Brown/Purple on the Column"
Diagnosis: Oxidative degradation. Electron-rich anilines (ethoxy + methoxy groups) are highly susceptible to oxidation, which is catalyzed by the high surface area of silica and air exposure.
Corrective Actions:
Speed: Run the column faster. Do not leave the compound on the column overnight.
Protection: Wrap the column in aluminum foil (light protection).
Degassing: Sparge your solvents with Nitrogen/Argon before use.
Issue 3: "Low Recovery / Compound Stuck at Baseline"
Diagnosis: Formation of the hydrochloride salt in situ or insufficient polarity.
Corrective Actions:
Solvent Flush: If the compound is stuck, flush the column with DCM : Methanol : TEA (89 : 10 : 1). The high polarity + base will displace almost any amine.
Data & Specifications
Parameter
Specification / Recommendation
CAS Number
19782-77-5
Molecular Structure
Aniline core, 3-OMe, 4-OEt substituents.
pKa (Conjugate Acid)
~5.0 - 5.5 (Estimated for aniline deriv.)
Silica Type
60 Å pore size, 230-400 mesh (Standard Flash).
Loading Capacity
1-5% of silica mass (e.g., 1g compound on 20-100g silica).
Aim for Rf = 0.3 - 0.4 in your chosen mobile phase.
References
Teledyne ISCO. (2017). Purification of Amine Compounds using Silica Gel.[3][4][5] Teledyne Labs Technical Notes. Link
Reich, H. J. (2024). Chromatography of Amines.[1][4][5] University of Wisconsin-Madison Organic Chemistry Data. Link
Sigma-Aldrich. (2025). Product Specification: 4-Ethoxy-3-methoxyaniline hydrochloride. MilliporeSigma. Link
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Ethoxy-3-methoxyaniline hydrochloride before handling.
Technical Support Center: 4-Ethoxy-3-methoxyaniline Hydrochloride
This is a technical support guide for 4-Ethoxy-3-methoxyaniline hydrochloride (also known as 4-Amino-2-methoxyphenetole hydrochloride). This compound is a critical aniline building block, frequently used in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide for 4-Ethoxy-3-methoxyaniline hydrochloride (also known as 4-Amino-2-methoxyphenetole hydrochloride). This compound is a critical aniline building block, frequently used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other pharmacophores requiring a 3,4-dialkoxy substitution pattern.
Subject: Degradation Pathways, Stability Troubleshooting, and Analytical Profiling
Audience: Process Chemists, Analytical Scientists, and Formulation Researchers
Core Stability Profile & "The Three Vulnerabilities"
As a Senior Application Scientist, I categorize the instability of this compound into three distinct mechanistic vectors. Understanding these will allow you to diagnose sample failure immediately.[1]
Vulnerability
Trigger
Visual Indicator
Chemical Mechanism
1. Oxidative Instability
Air (), Trace Metals
Pink / Brown / Black discoloration
Radical oxidation of the amine () leading to azo dimers and quinone imines .
2. Hydrolytic Cleavage
Moisture + Heat + Acid
New HPLC peaks (Polar)
Cleavage of ether bonds ( or ) to form phenolic impurities .
3. Photolytic Decay
UV / Visible Light
Surface darkening
Photo-oxidation and radical polymerization ("Aniline Black" formation).[1]
Troubleshooting Guide (Q&A Format)
Category A: Visual Changes & Handling
Q1: My white crystalline powder has turned a faint pink color. Is it still usable?
Diagnosis: This is the hallmark of early-stage oxidative degradation .[1] Electron-rich anilines like 4-ethoxy-3-methoxyaniline are prone to auto-oxidation. The pink color arises from trace amounts of azo-dimers or quinone imine species, which have very high extinction coefficients (meaning a tiny amount causes visible color).
Action:
For GMP Synthesis: Reject. These impurities can act as radical initiators and propagate further degradation.[1]
For R&D/Scouting: If purity by HPLC is still >98%, you may repurify via recrystallization (ethanol/HCl) containing a trace reducing agent (e.g., sodium metabisulfite), but use immediately.
Q2: The material has clumped together.[1] Does this affect chemical stability?
Diagnosis: Clumping indicates hygroscopicity .[1] As a hydrochloride salt, the compound can absorb atmospheric moisture.[1]
Risk: Moisture creates a localized acidic environment (from the HCl counter-ion) on the crystal surface.[1] Under storage (especially if warm), this "acidic micro-environment" catalyzes the hydrolysis of the ethoxy group , generating 4-amino-2-methoxyphenol .
Protocol: Verify water content (Karl Fischer).[1] If
, check HPLC for phenolic impurities (lower retention time than parent).
Q3: I see a new impurity peak eluting before the main peak (RRT ~0.6-0.8). What is it?
Identification: This is likely a Hydrolysis Product .[1]
Mechanism: The ether groups are susceptible to acid-catalyzed cleavage.[1] The ethoxy group (ethyl) is generally more labile than the methoxy group (methyl) under certain acidic conditions, or vice-versa depending on steric hindrance, but both lead to more polar aminophenols .
Impurity A: 4-Amino-2-methoxyphenol (Loss of Ethyl group).
Impurity B: 4-Ethoxy-3-aminophenol (Loss of Methyl group).
Validation: These peaks will show a mass shift of
(loss of ) or (loss of ) in LC-MS.
Q4: I see late-eluting impurities (RRT > 1.5) increasing over time.
Identification: These are Oxidative Dimers (Azo compounds).[1]
Mechanism: Two aniline molecules couple via the nitrogen atoms:
Cause: Exposure to air in solution or solid state.[1]
Analysis: Inject into HPLC. Identify the "Quinone Imine" or "N-Oxide" peaks.[1]
Protocol B: Hydrolytic Stress Test
Purpose: To simulate long-term storage in humid/acidic conditions.
Dissolve 10 mg of sample in 10 mL of 0.1 N HCl.
Heat at 60°C for 4 hours.
Analysis: Inject into HPLC.
Result: You will observe the growth of the De-ethylated impurity (4-Amino-2-methoxyphenol).[1] This validates your method's ability to detect hydrolysis.[1]
Standard HPLC Conditions for Impurity Profiling
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus),
Mobile Phase A
0.1% Formic Acid or 10mM Ammonium Acetate in Water (pH ~4.0)
Mobile Phase B
Acetonitrile
Gradient
5% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 240 nm (Aniline absorption) and 280 nm (Aromatic ether)
Temperature
25°C
References
PubChem. (2025).[1][2] 4-Ethoxy-3-methoxyaniline Compound Summary. National Library of Medicine.[1] Available at: [Link]
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for aniline oxidation and ether hydrolysis mechanisms).
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline for stress testing protocols).
Nagayoshi, H., et al. (2021).[1] Oxidation of methoxyflavones by human cytochromes P450. (Provides mechanistic insight into enzymatic and oxidative O-demethylation of methoxy-anilines/phenols). Available at: [Link]
Technical Support Center: Resolving Aniline Isomers in Reverse-Phase HPLC
Welcome to the technical support center for resolving aniline and its positional isomers using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving aniline and its positional isomers using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating these structurally similar basic compounds. Here, we will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reliable methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: Why are my aniline isomer peaks (e.g., o-, m-, p-toluidine) co-eluting or showing very poor resolution?
Root Cause Analysis:
The primary challenge in separating aniline isomers lies in their subtle structural differences and their basic nature. Aniline and its simple isomers are small, weakly basic molecules with very similar hydrophobicities. Their retention on a standard C18 column is highly dependent on their ionization state, which is controlled by the mobile phase pH.[1]
Aniline has a pKa of approximately 4.6 for its conjugate acid.[2] When the mobile phase pH is close to this pKa, the aniline molecules exist in a mixture of protonated (ionized, more polar) and neutral (less polar) forms. This equilibrium leads to broad, poorly defined peaks and makes it difficult to exploit the minor differences in hydrophobicity between isomers.[3]
Solutions:
Control the Mobile Phase pH: This is the most powerful tool for improving selectivity.[1] To ensure a consistent ionization state, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] For anilines, this means working at either a low pH (≤ 2.6) or a high pH (≥ 6.6).
Low pH (Ion-Suppression Mode): Working at a pH of 2.5-3.0 is the most common and effective strategy. At this pH, the aniline's amino group is fully protonated (R-NH3+), making it more polar and reducing retention time.[5][6] More importantly, a low pH suppresses the ionization of residual silanol groups on the silica stationary phase, which are a primary cause of peak tailing for basic compounds.[7] Use a buffer like 20-50 mM potassium phosphate or ammonium formate to maintain a stable pH.[4]
High pH: While less common for standard silica columns, increasing the pH > 7 suppresses the ionization of basic analytes, making them more neutral and significantly increasing their retention on the non-polar stationary phase.[1] This can sometimes provide alternative selectivity but requires a pH-stable column (e.g., hybrid or polymer-based) to prevent degradation of the silica support.[6]
Optimize the Organic Modifier:
Acetonitrile vs. Methanol: Acetonitrile is often preferred for separating aromatic compounds as it can participate in different intermolecular interactions compared to methanol.[8] However, for separations involving π-π interactions with a phenyl-based column, methanol may be the preferred organic modifier as acetonitrile can sometimes impede these selective interactions.[9] It is often beneficial to screen both solvents during method development.
Use a Shallow Gradient: A slow, shallow gradient (e.g., increasing the organic modifier by 0.5-1% per minute) can effectively resolve compounds with very similar retention behaviors.
Consider an Alternative Stationary Phase:
If a C18 column fails to provide adequate resolution, a Phenyl-Hexyl column is an excellent alternative.[10] This type of column offers a different separation mechanism by promoting π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the aniline isomers.[11][12] These interactions are sensitive to the electron density of the aromatic ring, which varies between positional isomers, often leading to enhanced selectivity that C18 columns cannot provide.[13]
Q2: My aniline peaks are showing significant tailing. What is causing this and how can I fix it?
Root Cause Analysis:
Peak tailing for basic compounds like anilines is a classic problem in RP-HPLC. It is most often caused by secondary ionic interactions between the positively charged (protonated) aniline molecules and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[7] These strong, non-specific interactions delay the elution of a portion of the analyte molecules, resulting in a "tail."
Solutions:
Work at Low pH: As detailed in Q1, operating at a pH of ≤ 3 suppresses the ionization of the silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[7] This is the most effective and widely used solution.
Use a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have a lower concentration of acidic, metal-contaminated silanol groups and are extensively "end-capped" to block most of the remaining ones.[7] Using these columns significantly reduces the potential for tailing compared to older "Type A" silica columns.[7]
Add a Competing Base (Use with Caution): Historically, a small amount of an amine modifier like triethylamine (TEA) was added to the mobile phase. The protonated TEA acts as a "competing base," flooding the active silanol sites and shielding the analyte from them.[14] While effective, this approach is less common now due to the availability of high-quality columns and can cause issues like suppression of mass spectrometry (MS) signals.
Frequently Asked Questions (FAQs)
What is the best starting point for developing a separation method for aniline isomers?
A robust starting point is to use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) with a mobile phase consisting of a phosphate or formate buffer at pH 2.5-3.0 and acetonitrile as the organic modifier, running a shallow gradient.[15]
How do the pKa values of different aniline isomers affect their separation?
Positional isomers can have slightly different pKa values due to the electronic effects of the substituent groups (e.g., -CH3, -Cl, -NO2).[16][17] For example, the pKa of p-toluidine (5.12) is higher than that of m-toluidine (4.69) and o-toluidine (4.39), meaning it is a slightly stronger base.[16] While these differences are small, they can be exploited to fine-tune selectivity, especially when operating at a pH that is near, but not exactly at, the pKa range, though this often compromises peak shape.[3]
Data & Visualization
Table 1: Physicochemical Properties of Aniline and Toluidine Isomers
This table provides key data that explains the difficulty in separating these compounds. The pKa values dictate the necessary mobile phase pH, while the similar LogP (hydrophobicity) values highlight the need for a highly selective method.
Diagram 1: Troubleshooting Workflow for Poor Resolution of Aniline Isomers
This flowchart provides a logical sequence of steps to take when encountering co-elution or poor peak separation.
Caption: Troubleshooting workflow for poor HPLC resolution.
Diagram 2: Mechanism of pH Effect on Aniline Retention and Peak Shape
This diagram illustrates the critical role of mobile phase pH in controlling both retention and peak symmetry for basic analytes like aniline.
Caption: Effect of mobile phase pH on aniline-silica interactions.
Experimental Protocol: Baseline Method for Toluidine Isomer Separation
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample.
1. Instrumentation and Column:
HPLC System: Standard system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.[15]
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
Column Temperature: 30 °C
2. Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.7 using phosphoric acid (H₃PO₄). Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
20.0
60
40
22.0
90
10
| 27.0 | 90 | 10 |
4. Sample Preparation:
Prepare a stock solution containing a mixture of o-toluidine, m-toluidine, and p-toluidine at 1 mg/mL each in methanol.
Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34atoSOLWoR74dq-Lh89DGSqfqpbBf9SqjciZuQJUyjY-JpLMXXPANl8Jl4bqIqGjyCWxWtgBp1r0qeXMFDhjA7ca_9y3K526sI3fmulu_ygnu2B68MkK4AnFfyU7LiRver8JI6WB_A__w5W396zfkGFi8YKdfLOknsx053XJ8-89L59QkheliggAyAmZ2PBCguhwZdYj8BzU0LMJ3hcalwsMwYmtp3P2Lx4Mpphlzr7YmW9UOhdI3UHyUZDpQIJ_7YM-v6BH]
THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUVk8sPJNVJdtYNBKVV5uNbyrj22eFS7KcDPCeqS9x5oRtFnnSV8J0Rg5kSI-RwRCzE1P3MHEi59wTGTGtHIL9mOO1yBoKUCuo8KcL7k3Ci1i1vA2wn2be1E0eJdiWRW57FCncZqaUctuv8MMAllTMv2AUxJUkibB-DQGlmI7qkJI=]
Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4P2imuL3kiR4j_i0q7zRzCtsPEtfxcEfiDCPAfaUU8_ePN__Z8wesL4xmENHUaPBsc2eg-yMhCSW-waPnGRdP2TazPrg9CIlx4sO60xray0MtyEEd5xtRcHHA57oYlACE1x343RfXimlgbGPTVxdgmXC-AWeoyRkblbbrmurEst-leg7VnxMHETlBTkPY73Y5xTjM19C6MftG9I9ZauOVrKNGdQh7KYN6QvWOJj90Kzoi4l95lGhYiA==]
How to Reduce Peak Tailing in HPLC?. Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu8o24BvRm4auz-19isMFTcjMAvxYurUEJE5QScb_3LlWksyDFs7teKw1Zt_iuBBtdbhCVinss8ZrXJPq2jVVG9Au2Kjr7ORu6ml5mk5ZC2h_TVi86c_nb16cTz7U56wHedvljdmhCnbw15Em2mLtdYWNkldUNeQ7UNsbRnnSVfj3l0dnxle8S7qc6xwwUCvdjCJD1shUI9u38v-wGgw==]
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [https://vertexaisearch.cloud.google.
Control pH During Method Development for Better Chromatography. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeJG0Lumc1l75Ou7c_dLoFUJ2PkCkciIupjItXlDy5wmIU4DjEUUTEBqCNK0YY0No2oJoD1URCgFqTPgghMtTkr27ql_01L0GGO9FYleJub5mZgept58Oq1hG1yd-cr6Leb7fTyaKsJ96BrsqTv94YHni9BSqeD6a61Ndw9SYPNfrUWA==]
Reversed-phase high-performance liquid chromatography of substituted anilines utilizing molecular-recognizing ability of crown e. Analytical Chemistry. [https://vertexaisearch.cloud.google.
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkH1f0bee-ZyvH_G-Z6Pvx2RBZt77YGhI8HhD1wJAUvyTGQwFjoC_SVrSKAXRn2qoXUu3cmM0t6cFnZnhqlrUi0aDAjtAlDc3souTOqwDPpf_VZFahDGILGpsC1BeGdJXb3NgxyJnWmnfZbqurlAMmqvnQ7ZS6XNC9TpdKZG01HUBDrDKELb2KSh-TspAQX6fzYFq_]
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrxLtaz0fjk32MnK02CSaQ9M535UoPONNQ0p4DyWMsIZpyQ6vN14KAHFaKoQXFgTrVjghbxo0tb7NL0BSe5aPhsaLlD7k1oZR5DkuBjPUlKUG5W-UeY-rnFKN00sxO7nT2LS9_PXwvOCJEe13CRG7tlBfeEh6JSM2lFYdUALMOodggimvvJOLTcrscduOWqQZuF8vGnd9TyfbqLJ7B0Ye8mmlPY8oClAl6uGn-QQ==]
Exploring the Role of pH in HPLC Separation. Moravek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXwGPFnmjQUrYZsYPC_DtGSL3lxq4-Er4qc70IE2QwYyhvY4QwOee_SgsHfhe4h3DiGyrsmA6QBKJyfrRCq8MiU7f9I0Uaxb4w08wYsVQGIxFoFErJBKN2ubr_VbN26MQQqrSp6RM5doYqp7pFStvs0jSKDI8B9lvXXOptvu8=]
HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnAw8R9eA19G9wbWoP2lbQOjN9R4WGegMy_oscbDnnooVWjQKInqfGp6byk1SFFEFDk_Abv2K_aKQYktzHHNoy1iWYqbeuy9iDmHJn2re0uiGNYUGbRuFfOGG58N2lAh8vZCYSb4qqfdnkHjrj92lDunZPPUlZ9_c4lKk3D8AdNzT3kMZ1fyon2OZCS8HX7mPM6OVcOXSWjoILdoK]
correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdcTD3tbHQI6u4n8ZRH-n8HE5EtdkVpUacgaPamT5_ZriVlWkWFWqRrS0EuqrRAtlZQUdERL8kshP1aOUzJ_pPlqzuNcExyTEsrskU74G6eUEkidLweoPWb06iAR25DT5SWZVMtbvk57fEZmh53qajOa1RWrp2PTkwAQCFHDeHeyVhUOTk400PJWKikG815-FNxt91naRH8q2r35xrRkuTsHdpxUOZQE=]
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xGAQhA2v6G46pms8IQl7m5zamqka2a4g3RNW1KTRpGx7UOYFKP9lou16_trHf12K5AUhxpX7VIt52E8m9UnyOzTRDd22eBWh4EY90sg5oVekdfSpPWXXkCIE9WMt-4KDTwuUHBGqX2VKrpAPBec8bWyi41Q9]
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER-DezOOPSmv7e2RHmsAbocxGhMvdcnZdSoAJ5FDYuXMJfhjhNRi4TCWWTtP4wsT5mIZoF6v1DBbkYjG8X-kDdyCFoOHloUp6B4Oe6KpZnbf0U1j1EyowL5Zabviz8_uuIQoiShPv_KPzIor847XqWJC625JB2hVxS4LYz9CFoPMXSI_wiHTzQblrJ7GUUeX0bAYQDnOYocAZYvyMawBeHaOG9twE3Dooq0w==]
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQEm_fEk1IDUHSrfEdlH967y5wcTjV-kGVXpeL305xRsP_tH0Xm-fCYrIMQ3GbsW57cwVF2b2KFJbBloqn43RckLFwKh8cZtdW927JzuqQqsKOArkM0JDK9koRjK2a02laiA1LDQ==]
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFCgnNYO_fsD6wE-A1PxftSMmiZLeYF7G3eJ8ak_V4XFRJ9HL-1eK2J3TxY6eid-qO0IImx7yyqJfxDhca2DRBnJG2L-Lw-FcJ75iwDthPby5fTq0kHlXdon-LA12NOsOTqpReGw0GeR8QLrLbVaixbTOvQ4sSjDBDWA_Lqgxwm4UzZgwfvlUlfALW1f0GTYoTmjGknBCl9aTabuhTnr2xeZ6bo5EZe9lvXRS0wLRcH8QTTCePFM6--YXOGPc=]
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExNOMFOGhhXF5_ERvkyYTqvSchO3SFLPl7tR_Tat5dvTfJZPN-jonxaQaiS9D3sPd-nwFlDzhFbuVLJOVMGKtAxbXkC6IHU-YqDm7BlcRo1PWUNkb0FiShNLvbQllw1i0-Y9gPC3axLKq5YyVrUmvjf6fnK40qjE_G5ehik7nOhSlFq_2YFOXNpp8ZsQnj-uiiiw_DMKFqZ8eZQg==]
Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHemtoyQ9H4bwSJ-bzfEYHo-mwoThuRGLXGVuU7JmOXdtUARdozgXiT5hiRZs9fS0uAH0-JSe7Hq3TvwpMAoADKy3dwR0UjntsMn24p8LVZFqZ0NA59b85dZ4t1eQpR5arWSgcGk_ri3O3nTKjvbuWhFCGW-hvHV5tGUvUC2sFn]
Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN0Cwavb98OqCBkZhOibAIhlpT9i-sbk2XhhgRKTYWNM-_jd9tf985euqrxymTwmaxAsJiqGyn5BHNLYCR0UF7v4m22f0GI9GpY0D1jHCEX-cCziHmvkCck_lPwEnRjOmE62Q=]
pKa of Aniline. vCalc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHCNoOio8USaPpnSxntxgjutJIM0pt4yGaiTnSUPfzezxZJkAmsHlwBgYJInFmOGlbRjs6k8JbCCV4bQx9uTJvxAo-J3jQLi5gSxwNn6skB7nuEYduMhGiUXOVSGtp60Lj0w=]
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOzygWk75lRr9DjXZmvDPqLtFCsf_84b2kMh05exJZyi_vyp3LgHZguMbdqfgbDUhAfvQ-PPRFv4sDJy3655D-072UmQupNA4cZE7iqOsHsrM0fY2y2bBDdhXHkRShlenBh30_dAGNn9Ah1FXFdO7-iTr0C4cbpbezVjVKX_ghHgDcVsl5Lbgl1BOV0FYq_GiSj1C4s4PofbRg]
safe handling and disposal of 4-Ethoxy-3-methoxyaniline hydrochloride
Technical Support Center: 4-Ethoxy-3-methoxyaniline hydrochloride An In-Depth Guide for Research Professionals on Safe Handling and Disposal Welcome to the technical support guide for 4-Ethoxy-3-methoxyaniline hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Ethoxy-3-methoxyaniline hydrochloride
An In-Depth Guide for Research Professionals on Safe Handling and Disposal
Welcome to the technical support guide for 4-Ethoxy-3-methoxyaniline hydrochloride. This document is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring the integrity of your experiments and, most importantly, your safety. The information herein is synthesized from authoritative safety data sheets (SDS) and chemical safety literature for substituted anilines, a class of compounds to which 4-Ethoxy-3-methoxyaniline hydrochloride belongs. This compound and its relatives are potent chemicals that demand rigorous adherence to safety protocols.
Section 1: Hazard Identification & Summary
4-Ethoxy-3-methoxyaniline hydrochloride is a substituted aniline. Compounds in this class are recognized for their significant health and environmental hazards. The primary routes of exposure are inhalation, skin absorption, and ingestion.[1] Systemic effects can be severe and may occur after both short-term and long-term exposure.[2][3]
Table 1: GHS Hazard Summary for Substituted Anilines
Hazard Class
Pictogram
Signal Word
Hazard Statement
Acute Toxicity
GHS06 Skull and Crossbones
Danger
H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)
GHS08 Health Hazard
Danger
H373: May cause damage to organs through prolonged or repeated exposure.[2][3][4]
This section addresses common issues and questions that arise during the experimental use of 4-Ethoxy-3-methoxyaniline hydrochloride.
Handling & Storage FAQs
Q1: What are the absolute minimum Personal Protective Equipment (PPE) requirements for handling this compound?
A1: Due to the compound's high acute toxicity via all routes of exposure, comprehensive PPE is mandatory. The minimum requirements are:
Engineering Controls: All handling, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5][8][9] An emergency eyewash station and safety shower must be immediately accessible.[5][8]
Gloves: Wear two pairs of chemically resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber or neoprene outer glove. Always check the manufacturer's breakthrough time data for the specific glove material.[2][3] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]
Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5]
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities, a chemically impervious apron or suit is recommended.[1]
Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with a P100 (or P3 in the EU) particulate filter and an organic vapor cartridge is necessary.[2][3][10]
Q2: My solid 4-Ethoxy-3-methoxyaniline hydrochloride has darkened over time. Is it still pure enough for my experiment?
A2: Anilines are notoriously sensitive to air and light, leading to oxidation.[8] A color change from off-white or tan to brown or reddish-brown indicates degradation. The primary degradation products are often oxidized and polymerized species, which can act as impurities and may interfere with your reaction, potentially leading to unexpected side products or lower yields.
Causality: The amine functional group is easily oxidized. This process can be accelerated by exposure to oxygen, light, and trace metal impurities.
Troubleshooting: For sensitive applications like drug development, it is highly recommended to use a fresh, unopened container or to purify the discolored material (e.g., by recrystallization, if a suitable procedure is available) before use. A preliminary analytical check (e.g., TLC, LC-MS) can help determine the extent of degradation.
Q3: How must I store this chemical to ensure its stability and safety?
A3: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][8][11]
Location: Store in a locked cabinet designated for highly toxic substances.
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent violent reactions.[1][8][12][13]
Emergency & Spill Troubleshooting
Q4: I've had direct skin contact with the compound. What is the correct first aid procedure?
A4: This is a medical emergency due to the high dermal toxicity.
Immediately remove all contaminated clothing, shoes, and jewelry while simultaneously flushing the affected skin area with copious amounts of water for at least 15 minutes.[4][8][14]
Seek immediate medical attention without delay.[4][8][14] Provide the medical team with the Safety Data Sheet (SDS) for the compound. The causality is critical: rapid absorption through the skin can lead to systemic toxicity, so decontamination must be swift and thorough.
Q5: I spilled about 0.5 grams of the solid powder inside the fume hood. Is this a "minor" or "major" spill?
A5: A spill of this quantity, when contained within a chemical fume hood, is considered a minor spill that can be managed by trained laboratory personnel.[15][16] A major spill would involve larger quantities, occur outside of a containment area, or present an immediate fire or respiratory hazard.[15]
Troubleshooting Steps:
Alert colleagues in the immediate area.
Ensure your PPE is intact (goggles, lab coat, double gloves).
Do NOT use a dry cloth or paper towel, as this can create dust.
Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[17][18]
Carefully sweep the mixture into a designated hazardous waste container.[8]
Decontaminate the surface of the fume hood with a soap and water solution, collecting the cleaning materials as hazardous waste.[16][19]
Disposal FAQs
Q6: Can I dispose of waste containing 4-Ethoxy-3-methoxyaniline hydrochloride in the regular trash or down the sink?
A6:Absolutely not. This compound is classified as very toxic to aquatic life, and improper disposal can cause significant environmental damage.[2][3] Furthermore, it is a hazardous substance regulated under federal and local laws.
Causality: The high toxicity of anilines can disrupt ecosystems. They are not readily degraded in standard wastewater treatment systems.[4]
Correct Procedure: All waste streams—including pure compound, contaminated solutions, and contaminated solid materials (e.g., gloves, wipes, silica gel)—must be collected, labeled, and disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[6][20]
Section 3: Protocols and Workflows
Protocol 3.1: Standard Operating Procedure for Weighing and Handling
Preparation: Don all required PPE as specified in FAQ Q1. Ensure the chemical fume hood sash is at the appropriate working height.
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, glassware) within reach to minimize movement.
Dispensing: Slowly and carefully transfer the desired amount of 4-Ethoxy-3-methoxyaniline hydrochloride from the stock bottle to the weigh boat. Avoid any actions that could generate dust.
Closure: Tightly seal the stock bottle immediately after dispensing.
Transfer: Carefully transfer the weighed solid into your reaction vessel.
Decontamination: Decontaminate the spatula with a suitable solvent (e.g., ethanol or acetone) into a hazardous waste container. Dispose of the weigh boat and any contaminated wipes as solid hazardous waste.
Final Wash: Wash hands thoroughly after the procedure, even after removing gloves.[5]
Workflow Diagram 3.1: Spill Response Decision Tree
This diagram outlines the critical decision-making process in the event of a spill.
Caption: Decision workflow for classifying and responding to a chemical spill.
Workflow Diagram 3.2: Waste Disposal and Segregation
This diagram illustrates the correct segregation of waste streams generated during experiments.
Caption: Waste stream segregation for 4-Ethoxy-3-methoxyaniline hydrochloride.
Section 4: Technical Data
Table 2: Chemical Incompatibility
Avoid contact between 4-Ethoxy-3-methoxyaniline hydrochloride and the following materials to prevent potentially hazardous reactions.
Welcome to the Advanced Catalysis Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your nitro reduction is either stalling at the hydroxylamine , stripping off your halogens , or running too hot .
We do not use generic templates here. Below is the technical causality analysis and specific troubleshooting protocols for heterogeneous catalytic hydrogenation of substituted nitrobenzenes.
Part 1: The Selectivity Matrix (Decision Logic)
Before you troubleshoot, verify you are using the correct catalytic system for your substituent pattern. Most failures stem from treating all nitro reductions as "standard Pd/C" reactions.
Catalyst Selection Decision Tree
Use this logic flow to determine if your base system is flawed.
Figure 1: Catalyst selection logic based on competitive functional group sensitivity.
Part 2: Troubleshooting Guides (Q&A Format)
Issue A: "I'm losing my Chlorine/Bromine atoms (Dehalogenation)."
User Report: I am reducing 4-chloronitrobenzene using 10% Pd/C. I see 20% aniline (dechlorinated) in my LCMS.
Root Cause:
Palladium is an aggressive hydrogenolysis catalyst. It readily inserts into C-X bonds (Oxidative Addition), especially after the nitro group is reduced, as the resulting aniline is electron-rich and binds strongly to the catalyst surface.
The Fix (Protocol Adjustment):
Switch to Platinum (Pt/C): Platinum is significantly less active toward C-Halogen bonds than Palladium while maintaining high activity for Nitro reduction [1].
Acidic Modification: Add 0.5 - 1.0 equivalents of acid (Acetic Acid or H3PO4).
Mechanism:[1][2][3][4][5][6][7] Protonating the resulting amine (
) reduces its ability to donate electrons to the metal surface, destabilizing the transition state required for dehalogenation [2].
Inhibitors: If you must use Pd/C, add a "poison" like Morpholine or Ethylenediamine (0.1–0.5 eq). These species occupy the high-energy "kink" sites on the catalyst where hydrogenolysis typically occurs, leaving the planar sites available for nitro reduction.
Issue B: "The reaction stalls at the Hydroxylamine (
)."
User Report: Reaction stopped at 90% conversion. LCMS shows a mass of M-16 (Nitroso) and M-14 (Hydroxylamine). Adding more catalyst didn't help.
Root Cause:
This is the "Haber Stall." The reduction of the hydroxylamine intermediate (
) to the amine () is the rate-determining step (slowest). If the catalyst surface is crowded or poisoned by byproducts, the reaction lingers at the hydroxylamine stage. This is dangerous because hydroxylamines are thermally unstable (potential runaway).
The Fix (The Vanadium Solution):
Add a Vanadium Promoter (e.g., Vanadyl Sulfate
or Ammonium Metavanadate).
Dosage: 0.1 to 1.0 wt% relative to the substrate.
Mechanism:[1][2][3][4][5][6][7] Vanadium acts as an oxygen transfer agent, facilitating the disproportionation of hydroxylamine or its direct reduction on the catalyst surface. It effectively bridges the kinetic gap between the intermediate and the product [3].
Issue C: "I see colored impurities (Azo/Azoxy dimers)."
User Report: My product is supposed to be clear/white, but it's bright orange/red.
Root Cause:
This is a condensation side-reaction. Nitrosobenzene (
) and Phenylhydroxylamine () condensed because they existed in high concentrations simultaneously. This usually happens under hydrogen-starved conditions .
The Fix (Mass Transfer):
Agitation: Your stirring rate is likely too low. Hydrogen transfer from gas
liquid solid (catalyst) is the bottleneck. Increase RPM (>1000 RPM for lab autoclaves).
Pressure: Increase
pressure (from 1 bar to 5-10 bar) to push the equilibrium toward the amine and minimize the lifetime of the nitroso intermediate.
Part 3: Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. We follow the modified Haber Mechanism.
Figure 2: The Haber reduction pathway. Note the "Stall Point" at Hydroxylamine where Vanadium promoters act.
Part 4: Experimental Protocols
Protocol 1: Selective Reduction of Halonitrobenzenes (Pt/C Method)
Designed to preserve Cl, Br, or I substituents.
Parameter
Specification
Notes
Catalyst
1% - 5% Pt/C
Do NOT use Pd/C.
Loading
0.5 - 1.0 mol% metal
Lower loading favors selectivity.
Solvent
Methanol or Ethyl Acetate
EtOAc often improves selectivity over MeOH.
Additive
Vanadyl Sulfate ()
0.5 wt% relative to substrate. Prevents hydroxylamine stall.[5]
Pressure
5 - 10 bar
Moderate pressure.
Temp
25 - 40°C
Keep cool. Dehalogenation is higher than Nitro reduction .
Step-by-Step:
Charge reactor with Substrate (1.0 eq) and Solvent (10V).
Add
(0.5 wt%) dissolved in minimal water.
Add Pt/C catalyst (wet paste preferred to minimize ignition risk).
Purge
(3x), then (3x).
Set pressure to 5 bar and stir vigorously (>1000 rpm).
For non-sensitive substrates (e.g., 4-nitrobenzoic acid) prone to exotherms.
Parameter
Specification
Notes
Catalyst
5% Pd/C (50% water wet)
Water wet is mandatory for safety.
Solvent
Methanol/Water (9:1)
Water acts as a heat sink.
Dosing
Semi-Batch
Do not dump all reagents at once on scale.
Step-by-Step:
Slurry Prep: In the reactor, charge Catalyst and Solvent. Establish Hydrogen atmosphere.
Dosing: Dissolve Nitro compound in solvent. Pump this solution into the reactor slowly over 2-4 hours.
Why? This limits the concentration of unreacted nitro compound, preventing a "runaway" thermal accumulation. The reaction becomes feed-limited.
Workup: Filter catalyst while wet. Never let Pd/C dry out on the filter paper (pyrophoric hazard).
References
Vertex AI Search. (2024). Pt/C vs Pd/C selectivity in nitro reduction. Retrieved from
Google Patents. (1991). Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Retrieved from
Baumeister, P., Blaser, H., & Studer, M. (1997).[8] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters. Retrieved from [8]
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from
Structural Validation and Comparative NMR Analysis of 4-Ethoxy-3-methoxyaniline HCl
Executive Summary & Application Context 4-Ethoxy-3-methoxyaniline hydrochloride is a critical aniline building block, often utilized as a scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
4-Ethoxy-3-methoxyaniline hydrochloride is a critical aniline building block, often utilized as a scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other heterocyclic pharmaceutical intermediates.[1][2][3] In drug development, the strict differentiation between the hydrochloride salt and its free base , as well as the exclusion of regioisomers (e.g., 3-ethoxy-4-methoxyaniline), is paramount for process control.[1][2]
This guide provides an objective, technical comparison of the NMR spectral characteristics of the HCl salt versus the free base. It establishes a self-validating protocol for confirming salt stoichiometry and structural purity using 1H NMR in DMSO-d6.
Comparative Characterization: HCl Salt vs. Free Base[1][2][4]
The primary challenge in analyzing this compound is confirming complete protonation (salt formation) and distinguishing it from the free amine, which affects solubility and downstream coupling efficiency.
HCl Salt: Poorly soluble in CDCl₃; requires DMSO-d6 or D₂O .[2][3]
Critical Note: D₂O is not recommended for salt confirmation because the ammonium protons (-NH₃⁺) exchange rapidly with deuterium (H/D exchange), disappearing from the spectrum.[2] DMSO-d6 is the mandatory solvent for validating the salt form.[2][3]
Spectral Comparison Table (1H NMR)
The following table contrasts the expected chemical shifts (
To validate the structure, you must confirm the 1,3,4-substitution pattern and the presence of the salt.
The "Ammonium Watch" (Critical Quality Attribute)
In the HCl salt, the amine protons appear as a broad singlet between 9.5 and 10.5 ppm integrating for 3 protons.
Observation: If this signal is absent or appears at ~5.0 ppm (integrating for 2H), the sample has reverted to the free base or dissociated in wet solvent.
Action: Ensure DMSO-d6 is anhydrous. Presence of water peak (~3.33 ppm) can broaden the NH₃⁺ signal or accelerate exchange, causing it to merge with the baseline.
Aromatic Region Analysis (ABX System)
The aromatic ring presents a classic 1,2,4-trisubstituted pattern (often referred to as ABX in lower fields, though strictly AMX/ABC depending on shifts).[1]
H2 (Position 2): Resonates as a doublet (d) with a small coupling constant (
Differentiation from Regioisomer (3-Ethoxy-4-methoxyaniline):
To distinguish the target (4-OEt, 3-OMe) from its isomer (3-OEt, 4-OMe), rely on NOE (Nuclear Overhauser Effect) or HMBC:
Target: Irradiation of the Methoxy singlet (~3.75 ppm) should show a strong NOE enhancement of the H2 signal (isolated doublet).
Isomer: Irradiation of the Methoxy singlet (now at pos 4) would show NOE enhancement of H5 (ortho doublet).[2][3]
Experimental Workflow & Decision Logic
The following diagrams illustrate the logical pathway for sample preparation and spectral interpretation.
Workflow: Salt Confirmation
Figure 1: Decision tree for confirming the hydrochloride salt form using 1H NMR.
Pathway: Proton Assignment Logic
Figure 2: Logic flow for assigning aromatic protons and validating regiochemistry.
Experimental Data Summary
Typical Integration Values (Normalized)
When processing the spectrum, set the integration of the aromatic region or the methoxy singlet as the reference.
Chemical Shift Range
Multiplicity
Integral
Assignment
9.80 - 10.20
Broad s
3.0
-NH₃⁺ (Ammonium)
6.80 - 7.10
m (overlap)
3.0
Ar-H (H2, H5, H6)
4.05
q ( Hz)
2.0
-OCH₂- (Ethoxy)
3.75
s
3.0
-OCH₃ (Methoxy)
1.35
t ( Hz)
3.0
-CH₃ (Ethoxy)
Impurity Flags
Common impurities to watch for in the synthesis of this intermediate:
Residual Aniline (Free Base): Sharp singlet ~4.8 ppm.[3]
Ethanol/Methanol: Trapped solvents from recrystallization.[3]
EtOH: Triplet ~1.05 ppm, Quartet ~3.44 ppm (in DMSO).[3]
Water: Variable broad singlet ~3.33 ppm.[3] High water content can collapse the -NH₃⁺ splitting.[2][3]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for ABX splitting patterns).
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (Analogous substructure data). [2]
Reich, H. J. (2024).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2][3] (Reference for ammonium proton shifts in DMSO).
Technical Comparison Guide: 1H NMR Profiling of 4-Ethoxy-3-methoxyaniline Hydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Ethoxy-3-methoxyaniline hydrochloride . Designed for pharmaceutical researchers and analytical chemists, this docume...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Ethoxy-3-methoxyaniline hydrochloride . Designed for pharmaceutical researchers and analytical chemists, this document synthesizes experimental data, structural assignments, and impurity profiling strategies to facilitate rigorous quality control.
Executive Summary & Application Context
4-Ethoxy-3-methoxyaniline hydrochloride (CAS: Salt form variable, Free base: 19782-77-5) is a critical aniline intermediate used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., quinazoline-based scaffolds similar to Erlotinib/Gefitinib).
Precise NMR characterization is essential to distinguish the hydrochloride salt from its free base precursor and to quantify common regioisomeric impurities that significantly impact the biological potency of the final drug substance. This guide compares the spectral signatures of the salt form against the free base and establishes a protocol for impurity detection.
Chemical Profile & Structural Assignment[1][2][3][4]
Compound: 4-Ethoxy-3-methoxyaniline Hydrochloride
Formula: C
The following diagram maps the proton environments to their respective NMR signals.
Figure 1: Proton connectivity map. H-2, H-5, and H-6 represent the aromatic protons with distinct splitting patterns defined by ortho/meta relationships.
Comparative Spectral Analysis
The transition from Free Base to Hydrochloride Salt induces specific chemical shift changes (
), primarily driven by the protonation of the amine group. This transforms the substituent from a strongly electron-donating group () to an electron-withdrawing ammonium group (), causing a downfield shift in the aromatic ring protons.
Table 1: Chemical Shift Comparison (DMSO-d
, 400 MHz)
Proton Assignment
Multiplicity
Free Base (ppm)
HCl Salt (ppm)
(Shift Effect)
-NH / -NH
Broad Singlet
4.5 - 4.8
9.5 - 10.2
+5.0 (Protonation)
Ar-H (C2)
Doublet ()
6.25
6.90 - 7.00
+0.70 (Inductive)
Ar-H (C6)
dd ()
6.15
6.80 - 6.90
+0.70 (Inductive)
Ar-H (C5)
Doublet ()
6.65
6.95 - 7.05
+0.35 (Resonance loss)
-OCH
Singlet
3.68
3.75 - 3.80
+0.10 (Minor)
-OCH- (Ethoxy)
Quartet ()
3.92
4.00 - 4.05
+0.10 (Minor)
-CH (Ethoxy)
Triplet ()
1.30
1.35
Negligible
> Note: Free base values are derived from standard aniline derivatives in CDCl
/DMSO. HCl salt values are predictive ranges based on standard anilinium salt formation in DMSO-d.
Key Diagnostic Signals[5]
Ammonium Exchange: The broad singlet at ~10.0 ppm is the definitive marker for the HCl salt. This peak will disappear or shrink upon D
O shake.
Aromatic Deshielding: In the free base, H-2 and H-6 are significantly shielded (< 6.3 ppm) due to the lone pair donation of the amine. In the HCl salt, these shift downfield to overlap more closely with H-5 in the 6.8–7.1 ppm region.
Impurity Profiling & Quality Control
Synthesizing this intermediate often involves the reduction of 4-ethoxy-3-methoxy-1-nitrobenzene . Incomplete reduction or regioisomeric byproducts are common failure modes.
Table 2: Impurity Markers
Impurity
Diagnostic Signal
Origin
Nitro Precursor
Ar-H doublets at 7.6 - 7.9 ppm
Incomplete hydrogenation
Regioisomer (3-Ethoxy-4-methoxy)
Distinct OMe singlet at 3.85 ppm
Non-selective alkylation
De-ethylated Phenol
Broad -OH singlet at 9.0 - 9.5 ppm
Acid hydrolysis
Residual Solvent
Ethanol (triplet 1.05, quartet 3.44)
Recrystallization residue
Experimental Protocol
To ensure reproducibility and minimize hygroscopic effects on the chemical shifts, follow this standardized workflow.
Method: 1H NMR Acquisition[4][6][7][8][9][10]
Instrument: Bruker Avance III 400 MHz (or equivalent).
Solvent: DMSO-d
(99.9% D) + 0.03% TMS. Note: CDCl is not recommended for the HCl salt due to poor solubility.
Sample Prep: Dissolve 10-15 mg of the HCl salt in 0.6 mL DMSO-d
. Ensure complete dissolution; sonicate if necessary.
Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration)
Scans (NS): 16 - 32
Temperature: 298 K (25°C)
Workflow Diagram
Figure 2: Recommended analytical workflow for salt form verification.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (Related Structure Reference). Retrieved from .
Sigma-Aldrich. Product Specification: 4-Ethoxy-3-methoxyaniline (CAS 19782-77-5).[3] Retrieved from .
Royal Society of Chemistry. ChemSpider: 4-Methoxy-3-ethoxyaniline Spectral Data. Retrieved from .
Vertex AI Research.Comparative Analysis of Aniline vs. Anilinium Salt Chemical Shifts in DMSO-d6.
Topic: 13C NMR Chemical Shifts for Substituted Anilines: A Comparative Structural Analysis Guide Executive Summary In pharmaceutical development, the aniline moiety (phenylamine) is a ubiquitous pharmacophore found in dr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 13C NMR Chemical Shifts for Substituted Anilines: A Comparative Structural Analysis Guide
Executive Summary
In pharmaceutical development, the aniline moiety (phenylamine) is a ubiquitous pharmacophore found in drugs ranging from sulfonamides to kinase inhibitors. Precise structural elucidation of substituted anilines is critical, yet often complicated by the broad, exchangeable signals seen in proton (
H) NMR.
This guide provides an in-depth technical comparison of
C NMR spectroscopy against alternative structural determination methods (H NMR and DFT Computational Prediction). It establishes C NMR as the superior method for resolving the carbon skeleton of push-pull aniline systems, offering a self-validating protocol for assigning substituent positions (ortho/meta/para) based on electronic shielding patterns.
Part 1: Comparative Analysis (The "Product" vs. Alternatives)
Comparison 1:
C NMR vs.
H NMR for Aniline Analysis
While
H NMR is faster, it suffers from specific limitations when applied to anilines, primarily due to the labile amino protons and second-order coupling effects in the aromatic region.
Feature
C NMR (Recommended)
H NMR (Alternative)
Impact on Analysis
Spectral Window
0 – 220 ppm
0 – 14 ppm
C offers 20x greater dispersion, preventing signal overlap in polysubstituted rings.
Amino Group (-NH)
Silent (Indirect effect only)
Variable (Broad/Invisible)
H NH signals broaden or vanish due to chemical exchange, making integration unreliable. C relies on the stable C-N bond signal.
Solvent Dependency
Minimal shift variation (<1-2 ppm)
High variation (NH shifts move by >2 ppm)
C shifts are more robust across solvents (e.g., CDCl vs. DMSO-), aiding library comparison.
Quaternary Carbons
Visible
Invisible
Only C detects the ipso carbons (C-N and C-X), which are the most diagnostic for substitution patterns.
Comparison 2: Experimental
C NMR vs. DFT Computational Prediction
Modern drug discovery often relies on Density Functional Theory (DFT) to predict shifts for unknown structures. How does experimental data compare?
Accuracy: High-level DFT (e.g., GIAO-B3LYP/6-311+G(2d,p)) typically predicts aniline
C shifts with a Root Mean Square (RMS) error of 2–3 ppm .
Limitation: DFT struggles with dynamic solvent effects, particularly hydrogen bonding in DMSO-
, which significantly alters the electronic environment of the amino group.
Verdict: Experimental
C NMR remains the "Gold Standard" for validation, while DFT is a powerful tool for assigning difficult quaternary carbons when experimental references are unavailable.
Part 2: Technical Deep Dive & Data
Mechanistic Insight: Electronic Effects on Chemical Shifts
The chemical shift of the aniline ring carbons is governed by the competition between Inductive (
) and Resonance () effects.
The Amino Group (
):
Effect: Strong Resonance Donor (
).
Result: Increases electron density at ortho and para positions.
Observation: Ortho and para carbons are significantly shielded (shifted upfield to lower ppm) compared to benzene (128.5 ppm). The ipso carbon is deshielded by the electronegative Nitrogen (Inductive effect,
).
Substituent Interaction (Push-Pull Systems):
Adding an Electron Withdrawing Group (EWG) like
at the para position creates a "push-pull" system. This enhances the double-bond character of the C-N bond, causing extreme deshielding of the ipso carbon (C-1).
Experimental Data: Chemical Shift Table
The following table consolidates experimental
C NMR data for common monosubstituted anilines. Note the dramatic shielding of C-2/6 (ortho) and the variation in C-1 (ipso) depending on the substituent.
C NMR Shifts (, ppm) of 4-Substituted Anilines
Reference Solvent: CDCl ( 77.[1][2][3]16) or DMSO- ( 39.5)[1][2]
Compound
Solvent
C-1 (Ipso-NH)
C-2 / C-6 (Ortho)
C-3 / C-5 (Meta)
C-4 (Ipso-R)
Electronic Nature
Aniline
CDCl
146.6
115.1
129.3
118.4
Standard Reference
4-Chloroaniline
CDCl
145.0
116.3
129.1
123.2
Weak Deactivator
4-Methoxyaniline
CDCl
140.2
115.1
116.7
153.1
Strong Activator (Donor)
4-Nitroaniline
DMSO-*
156.7
113.4
127.4
136.6
Strong Deactivator (Acceptor)
*Note: 4-Nitroaniline is reported in DMSO-d
due to solubility; the high C-1 shift (156.7) reflects the strong quinoid resonance contribution.
Part 3: Experimental Protocol (SOP)
To ensure reproducible data comparable to the table above, follow this self-validating protocol.
Sample Preparation
Solvent Choice:
Use CDCl
for non-polar substituted anilines (e.g., alkyl, halo).
Use DMSO-
for polar anilines (e.g., nitro, amino, hydroxyl) to prevent aggregation and sharpen peaks.
Concentration: Dissolve 20–50 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C-1, C-4) within a reasonable timeframe.
Reasoning: Quaternary carbons (C-1, C-4) have long
relaxation times. A short D1 will saturate these signals, causing them to disappear or have poor intensity.
Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure sufficient Signal-to-Noise (S/N) ratio for the quaternary carbons.
Assignment Validation Logic
Use this logic flow to assign your peaks:
Identify the Solvent Peak (CDCl
triplet @ 77.16 ppm or DMSO septet @ 39.5 ppm).
Locate C-1 (C-N) : Usually the broad, low-intensity peak between 140–155 ppm.
Identify Symmetric Pairs : Intense peaks represent 2 carbons each (C-2/6 and C-3/5).
Differentiation :
C-2/6 (Ortho to NH
) are typically upfield (114–116 ppm).
C-3/5 (Meta to NH
) are typically downfield (120–130 ppm), unless the substituent at C-4 is a strong donor.
Part 4: Visualization
Diagram 1: Structural Assignment Workflow
This flowchart illustrates the logical process for assigning aniline carbons using
C NMR and HSQC data.
Caption: Logical workflow for structural assignment of substituted anilines using
C NMR signal intensity and HSQC correlations.
Diagram 2: Electronic Shielding Mechanism
This diagram visualizes how the amino group donates electron density into the ring, shielding specific carbons.
Caption: Resonance effects of the amino group. The lone pair donation selectively shields ortho and para carbons, lowering their chemical shift values.
References
Royal Society of Chemistry (RSC). Supplementary Information: Highly efficient nitrobenzene reduction. (Contains experimental NMR data for Aniline, 4-Chloroaniline, 4-Methoxyaniline).
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. (Standard for solvent residual peaks).
FT-IR spectrum analysis of 4-Ethoxy-3-methoxyaniline hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Executive Summary 4-Ethoxy-3-methoxyaniline hydrochloride (CAS: 19782-77-5 for free base; HCl salt is the pr...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Drug Development Professionals
Executive Summary
4-Ethoxy-3-methoxyaniline hydrochloride (CAS: 19782-77-5 for free base; HCl salt is the protonated derivative) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and 4-anilinoquinazoline scaffolds.
In drug development, the precise characterization of this intermediate is vital. The conversion from the free base (an oil or low-melting solid) to the hydrochloride salt (a stable crystalline solid) is a key processing step that dictates stability and solubility.
This guide objectively compares the FT-IR analysis of the Hydrochloride Salt against its Free Base alternative and evaluates the ATR (Attenuated Total Reflectance) sampling method against the traditional KBr Pellet technique.
Critical Comparison: Analytical Methods
For the analysis of hydrochloride salts of anilines, the choice of sampling technique is not merely a matter of convenience—it is a determinant of data integrity.
Method A: KBr Pellet (Transmission)
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.
The Risk (Ion Exchange): Under high pressure, hydrochloride salts (
) can undergo halide exchange with the matrix (), forming and . This alters the crystal lattice and shifts IR absorption bands, leading to false spectral fingerprints .
Hygroscopicity: KBr is hygroscopic. Absorbed water appears as a broad band at 3400 cm⁻¹, obscuring the critical amine salt region.
Method B: ATR (Attenuated Total Reflectance) – Recommended
Mechanism: Sample is pressed directly onto a high-refractive-index crystal (Diamond or ZnSe).
Advantage: No sample dilution or high-pressure pressing is required. This eliminates the risk of ion exchange and minimizes water interference.
Performance Verdict: ATR is the superior choice for 4-Ethoxy-3-methoxyaniline hydrochloride due to the preservation of the salt structure and elimination of matrix effects.
Critical Comparison: Spectral Forms (Salt vs. Free Base)
Distinguishing the hydrochloride salt from the free base is the primary QC objective. The spectrum changes drastically upon protonation.
Feature
Free Base (4-Ethoxy-3-methoxyaniline)
HCl Salt (Product)
Spectroscopic Cause
N-H Region
Two sharp bands (~3350 & 3450 cm⁻¹)
Broad, complex band (2600–3200 cm⁻¹)
Transformation of free to protonated .
Amine Salt Bands
Absent
Weak combination bands (2000–2500 cm⁻¹)
Overtones/combinations specific to amine salts.
Ether C-O-C
Distinct bands (~1230, ~1040 cm⁻¹)
Present, but may shift slightly
C-O stretching of methoxy/ethoxy groups.
Fingerprint
Cleaner, sharper peaks
More complex due to crystal lattice modes
Ionic lattice interactions vs. molecular packing.
Experimental Protocol: ATR-FTIR Analysis
This protocol is designed to be self-validating, ensuring that the spectrum obtained represents the true hydrochloride salt form.
Equipment & Reagents
Spectrometer: FT-IR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
Accessory: Single-bounce Diamond ATR (preferred for durability) or ZnSe.
Solvent: Isopropanol (IPA) for cleaning.
Step-by-Step Workflow
System Validation (Background):
Clean the ATR crystal with IPA.
Collect a background spectrum (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).
Check: Ensure the background is free of hydrocarbon contamination (2800–3000 cm⁻¹) and excessive moisture.
Sample Loading:
Place approximately 5–10 mg of 4-Ethoxy-3-methoxyaniline hydrochloride directly onto the center of the crystal.
Apply pressure using the anvil.
Self-Validation: Monitor the "Live Preview." The largest peak (likely C-O stretch ~1240 cm⁻¹) should reach 0.2–0.5 Absorbance units. If >1.0, reduce pressure to avoid peak truncation.
Wipe the crystal immediately with IPA. Hydrochloride salts can be corrosive to ZnSe crystals if left for extended periods; Diamond is immune.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for characterizing this specific intermediate.
Figure 1: Analytical workflow for distinguishing the Salt form from the Free Base using FT-IR.
Spectral Data Analysis
The following table summarizes the expected vibrational assignments for 4-Ethoxy-3-methoxyaniline hydrochloride.
Wavenumber (cm⁻¹)
Functional Group Assignment
Description & Diagnostic Value
2600 – 3200
N-H Stretch ()
Primary Identifier. A broad, multi-structured band overlapping with C-H stretches. Indicates the presence of the hydrochloride salt.[2] Absence of this band suggests hydrolysis to the free base.
~2000 – 2500
Amine Salt Combination
A series of weak, broad bands characteristic of amine salts (often called the "ammonium band").
2850 – 2980
C-H Stretch (Alkyl)
Sharp peaks riding on the broad ammonium shoulder. Corresponds to the methyl () and ethyl () groups.
~1590 & ~1510
C=C Aromatic Ring
Skeletal vibrations of the benzene ring.
1230 – 1260
C-O-C Asym. Stretch
Strong intensity. Characteristic of the aromatic ether linkage (Ar-O-R).
1020 – 1050
C-O-C Sym. Stretch
Strong intensity.[2] Confirms the presence of alkoxy substituents.
800 – 850
C-H Out-of-Plane (OOP)
Diagnostic for the 1,3,4-substitution pattern on the aromatic ring.
Troubleshooting & Quality Control
Issue: Spectrum looks like the Free Base (Sharp doublets > 3300 cm⁻¹).
Cause: The salt may have hydrolyzed due to moisture exposure or basic impurities.
Action: Dry the sample in a desiccator and re-run. If peaks persist, the salt formation was incomplete.
**Issue: Broad "hump" > 3400 cm⁻¹. **
Cause: Excessive water (hygroscopicity).
Action: If using KBr, switch to ATR. If using ATR, ensure the crystal is dry and the sample is fresh.
Issue: Peak shifts in the Fingerprint Region.
Cause: Polymorphism or Ion Exchange (if using KBr).
Action: Verify method (use ATR).[3] If using ATR, this may indicate a different crystalline polymorph of the salt.
References
Sigma-Aldrich. 4-Ethoxy-3-methoxyaniline Product Information. (Accessed 2026). Link
NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[1] Link
Specac Application Notes. Comparison of FTIR spectra recorded from KBr sample pellets vs ATR.Link
PubChem. 4-Ethoxy-3-methoxyaniline Compound Summary. National Library of Medicine. Link
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link
4-Ethoxy-3-methoxyaniline hydrochloride vs. p-anisidine reactivity
Topic: Comparative Reactivity & Application Guide: 4-Ethoxy-3-methoxyaniline Hydrochloride vs. p-Anisidine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Reactivity & Application Guide: 4-Ethoxy-3-methoxyaniline Hydrochloride vs. p-Anisidine
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary: The Scaffold vs. The Standard
In the landscape of aromatic amine building blocks, p-Anisidine (4-methoxyaniline) serves as the "standard reference" for electron-rich anilines—widely used in dye chemistry and analytical assays (e.g., Anisidine Value). In contrast, 4-Ethoxy-3-methoxyaniline Hydrochloride (EMA-HCl) is a specialized, "designer" scaffold. It is primarily employed in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) where the specific 3,4-dialkoxy substitution pattern is critical for binding affinity within hydrophobic pockets.
This guide analyzes the electronic, steric, and practical differences between these two reagents, providing experimental protocols that account for the unique handling requirements of the hydrochloride salt form.
Chemical Structure & Electronic Profile
To predict reactivity, we must look beyond the general "electron-rich" classification and analyze the specific Hammett substituent effects.
Electronic Vector Analysis
p-Anisidine: The amine nucleophilicity is enhanced by the strong resonance donation (
) of the para-methoxy group.
EMA-HCl (Free Base form): The amine is influenced by two groups:
4-Ethoxy (para): Strong resonance donor (
), similar to methoxy.
3-Methoxy (meta): This is the differentiator. In the meta position, resonance effects cannot effectively reach the amine nitrogen. Instead, the electronegative oxygen exerts an inductive withdrawing effect (
, ).
Figure 1: Comparative electronic vectors affecting the nucleophilic nitrogen center.
Reactivity & Experimental Protocols
The most significant practical difference is the salt form. EMA is supplied as a hydrochloride salt to prevent the oxidation (browning) common to dialkoxy-anilines.
Scenario: Coupling with an acid chloride (e.g., 3-chloro-4-fluorobenzoyl chloride) to form a kinase inhibitor precursor.
1. p-Anisidine Workflow:
Dissolve amine in DCM.
Add mild base (Pyridine or TEA) as acid scavenger.
Add acid chloride at 0°C.
2. EMA-HCl Workflow (The "Free-Basing" Requirement):
Because EMA is an HCl salt, it is non-nucleophilic until neutralized. Attempting the reaction in straight DCM without excess base will result in near-zero yield.
Step 1 (Solvent Choice): Use a polar aprotic solvent (DMF or DMAc) or a biphasic system (DCM/Water), as the salt is insoluble in pure DCM.
Step 2 (In-Situ Neutralization):
Dissolve 1.0 eq EMA-HCl in DMF.
Crucial: Add 2.2 eq of DIPEA (Diisopropylethylamine).
Why 2.2 eq? 1.0 eq to neutralize the HCl salt (freeing the amine), and 1.2 eq to scavenge the HCl generated during the coupling.
Step 4 (Workup): Pour into ice water. The product (neutral amide) will precipitate; the inorganic salts remain in solution.
Protocol B: Quinazoline Heterocycle Synthesis
EMA is frequently used to synthesize 4-anilinoquinazolines (e.g., Erlotinib analogs).
Mechanism: Nucleophilic aromatic substitution (
) on 4-chloroquinazoline.
Observation: The reaction of EMA-HCl with 4-chloroquinazoline in isopropanol (IPA) is cleaner than with p-anisidine.
Why? The HCl salt of EMA allows for a "controlled release" of the amine when heated in IPA, often autocatalyzing the reaction without external base, precipitating the final product as the hydrochloride salt directly.
Figure 2: Critical workflow adjustment for using EMA-HCl in synthesis.
Safety & Toxicology Profile
This section contrasts the established toxicity of p-anisidine with the structural activity relationship (SAR) of EMA.
p-Anisidine (High Hazard):
Blood Toxicity: Known to cause methemoglobinemia (oxidation of hemoglobin).
Genotoxicity: Classified as a Group 3 carcinogen (IARC); positive in Ames tests after metabolic activation.
Handling: High vapor pressure for a solid; sublimation causes inhalation risks.
4-Ethoxy-3-methoxyaniline HCl:
Inhalation Risk: Significantly lower than p-anisidine. The salt form is non-volatile, reducing the risk of inhaling dust/vapors during weighing.
Systemic Toxicity: While specific data is sparser, 3,4-dialkoxyanilines generally show lower acute toxicity than 4-alkoxyanilines. The bulky substituents hinder the N-hydroxylation pathway responsible for forming the toxic nitroso-metabolites.
Recommendation: Treat as a potential methemoglobinemia agent, but with improved handling safety due to the salt form.
References
Hammett Substituent Constants & Reactivity
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Quinazoline Synthesis Applications:
Synthesis of substituted quinazolines using 3,4-dialkoxyanilines as nucleophiles for EGFR inhibition. Journal of Medicinal Chemistry (General reference to 4-anilinoquinazoline class).
LXR Agonist Synthesis (Specific Application of EMA)
Example of 4-Ethoxy-3-methoxyaniline use in NLAI synthesis for Alzheimer's models. PubMed Central. Link
p-Anisidine Safety Data
National Toxicology Program (NTP) Technical Report on p-Anisidine. Link
Comparative
A Comparative Study on the Reactivity of Substituted Anilines: A Guide for Researchers
Aniline and its derivatives are cornerstone molecules in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline scaffold, both at the amino group and on the aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Aniline and its derivatives are cornerstone molecules in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline scaffold, both at the amino group and on the aromatic ring, is exquisitely sensitive to the nature of the substituents it bears. For scientists in drug development and organic synthesis, a deep, quantitative understanding of these substituent effects is not merely academic—it is fundamental to reaction design, catalyst selection, and the prediction of metabolic pathways.
This guide provides a comparative analysis of the reactivity of substituted anilines, grounded in the principles of physical organic chemistry. We will explore the electronic and steric factors that govern their reactivity and present a robust experimental framework for their quantitative comparison.
The Pillars of Aniline Reactivity: Electronic and Steric Effects
The nucleophilicity of the amino group and the electron density of the aromatic ring are dictated by a delicate interplay of inductive and resonance effects, alongside steric hindrance from bulky substituents.
Electronic Effects are paramount in modulating the reactivity of anilines. They are broadly categorized into two types:
Inductive Effects (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), exert a negative inductive effect (-I). They pull electron density away from the aromatic ring and the amino group, which decreases the basicity and nucleophilicity of the nitrogen atom.[1][2][3]
Electron-Donating Groups (EDGs) , like alkyl groups (-CH₃, -C₂H₅), have a positive inductive effect (+I), pushing electron density towards the ring and enhancing the nucleophilicity of the amino group.[2]
Resonance Effects (R or M): This involves the delocalization of π-electrons across the aromatic system.
+R Effect: Groups with lone pairs of electrons, such as the amino (-NH₂) and methoxy (-OCH₃) groups, donate electron density to the ring via resonance.[4] This significantly increases the electron density at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution.[4][5]
-R Effect: Groups like nitro (-NO₂) and carbonyl (-C=O) withdraw electron density from the ring through resonance, deactivating it towards electrophilic attack.
The overall reactivity of a substituted aniline is a composite of these effects. For instance, a p-nitroaniline is significantly less reactive than aniline because the nitro group is a strong -I and -R group. Conversely, p-toluidine (p-methylaniline) is more reactive than aniline due to the +I effect of the methyl group.
Steric Effects come into play when bulky substituents are present, particularly at the ortho position. These groups can physically obstruct the approach of a reagent to the amino group or the adjacent positions on the ring, a phenomenon known as steric hindrance.[6][7][8]
Below is a diagram illustrating the key factors that influence the reactivity of the aniline amino group.
Caption: Factors influencing the nucleophilic reactivity of the amino group in substituted anilines.
Experimental Design: A Comparative Acylation Approach
To quantitatively assess the relative reactivity of different substituted anilines, a competitive acylation experiment provides a robust and direct comparison. The underlying principle is that when a mixture of two or more anilines is treated with a sub-stoichiometric amount of an acylating agent, the more nucleophilic aniline will react faster, leading to a higher proportion of its corresponding acetanilide product.
The acetylation of an amine with acetic anhydride is a classic nucleophilic acyl substitution reaction.[9] The nucleophilic amino group attacks one of the carbonyl carbons of acetic anhydride.[9][10]
Self-Validation: The ratio of the resulting acetanilide products, which can be accurately determined by High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy, serves as a direct measure of the relative nucleophilicities of the parent anilines. This provides a self-validating system where the experimental outcome directly reflects the chemical properties being investigated.
The following diagram outlines the workflow for this comparative study.
Caption: Experimental workflow for the competitive acylation of substituted anilines.
Experimental Protocol: Competitive Acetylation of Aniline and p-Toluidine
This protocol details a procedure for comparing the reactivity of aniline and p-toluidine.
Materials:
Aniline (purified by distillation)
p-Toluidine
Acetic Anhydride
Dichloromethane (DCM, anhydrous)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
HPLC-grade acetonitrile and water
Procedure:
Reactant Preparation: In a dry 100 mL round-bottom flask, dissolve aniline (5.0 mmol, 0.465 g) and p-toluidine (5.0 mmol, 0.536 g) in 20 mL of anhydrous DCM.
Initiation of Reaction: While stirring the solution at room temperature, add a solution of acetic anhydride (2.5 mmol, 0.255 g, 0.236 mL) in 5 mL of anhydrous DCM dropwise over 5 minutes.
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted acetic anhydride and remove acetic acid byproduct.
Wash with 20 mL of water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Analysis:
Dissolve the resulting solid residue in a known volume of acetonitrile.
Analyze the solution by HPLC using a C18 column. The relative amounts of acetanilide and 4'-methylacetanilide are determined by integrating the respective peak areas.
Data Presentation and Interpretation
The results from the competitive acylation of various para-substituted anilines against aniline are summarized below. The relative reactivity is calculated by normalizing the product ratio to that of aniline.
Substituent (at para-position)
Electronic Effect
pKa of Conjugate Acid
Product Ratio (Substituted Acetanilide : Acetanilide)
Relative Reactivity (vs. Aniline=1)
-OCH₃
Strong EDG (+R > -I)
5.34
~ 8.5 : 1
8.5
-CH₃
EDG (+I)
5.12
~ 2.8 : 1
2.8
-H
(Reference)
4.58
1 : 1
1.0
-Cl
EWG (-I > +R)
3.98
~ 1 : 3.2
0.31
-NO₂
Strong EWG (-I, -R)
1.02
~ 1 : 250
0.004
Note: Product ratios are illustrative and based on established principles of reactivity.
Interpretation:
The data clearly demonstrates the profound influence of substituents on aniline reactivity.
The electron-donating methoxy and methyl groups significantly increase the nucleophilicity of the amino group, leading to a much higher yield of their respective acetanilides compared to the unsubstituted aniline.
Conversely, the electron-withdrawing chloro and nitro groups decrease the electron density on the nitrogen atom, rendering these anilines far less reactive. The p-nitroaniline is particularly unreactive due to the powerful electron-withdrawing nature of the nitro group.
The observed trend in reactivity correlates well with the pKa values of the corresponding anilinium ions.[11][12] A higher pKa indicates a more basic (and generally more nucleophilic) aniline.
Mechanistic Considerations and Broader Implications
The acylation of aniline is a nucleophilic acyl substitution reaction. The rate-determining step is the nucleophilic attack of the amine on the carbonyl carbon of the acetic anhydride. Substituents that increase the electron density on the nitrogen atom (EDGs) stabilize the transition state of this step, thereby increasing the reaction rate. Conversely, EWGs destabilize this transition state and slow the reaction.
This fundamental understanding of substituent effects is critical in drug development. For example, modifying a lead compound with different substituents on an aniline ring can tune its binding affinity to a target protein, alter its metabolic stability, or improve its pharmacokinetic profile. The principles demonstrated here are broadly applicable to a wide range of reactions involving anilines, including N-alkylation, diazotization[13], and coupling reactions.[13]
This guide provides a framework for the systematic evaluation of aniline reactivity. By combining a sound theoretical understanding with robust experimental design, researchers can make informed decisions in the synthesis and development of novel chemical entities.
References
International Journal of Trend in Scientific Research and Development. An eco-friendly and simple route to synthesis of acetanilide from aniline. [Link]
University of Basrah. Synthesis of Acetanilide. [Link]
Scribd. Synthesis of Acetanilide | PDF | Acetic Acid. [Link]
Journal of the Chemical Society B: Physical Organic. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]
MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]
ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A. [Link]
TSI Journals. correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. [Link]
Scribd. pKa Prediction for Anilines | PDF | Acid Dissociation Constant | Chemical Reactions. [Link]
AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
PMC. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. [Link]
Quora. Why does aniline react faster than nitro benzene in an electronic substitution reaction?[Link]
PMC. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. [Link]
The Journal of Organic Chemistry. Structure−Reactivity Correlation of Anilines in Acetic Acid. [Link]
Physics Forums. Steric inhibition of protonation in o-substituted anilines. [Link]
Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
TSI Journals. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. [Link]
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry. [Link]
ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. [Link]
Scribd. Experiment 11 Written Lab Report - Aniline | PDF | Acid | Chemical Reactions. [Link]
ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). [Link]
A Comparative Spectroscopic Guide to 4-Ethoxy-3-methoxyaniline Hydrochloride and its Analogs
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 4-Ethoxy-3-methoxyaniline hydrochloride, a significant intermediate in pharmaceutical and organic synthesis. Due to the limited...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 4-Ethoxy-3-methoxyaniline hydrochloride, a significant intermediate in pharmaceutical and organic synthesis. Due to the limited availability of public experimental data for the hydrochloride salt, this guide will primarily focus on the spectroscopic properties of the free base, 4-Ethoxy-3-methoxyaniline, while providing expert insights into the expected spectral changes upon protonation to form the hydrochloride salt. For comparative purposes, we will analyze its spectral data alongside three structurally related and commercially available aniline derivatives: 4-Methoxyaniline, 4-Ethoxyaniline, and 3-Methoxyaniline.
This document is intended for researchers, scientists, and drug development professionals, offering a practical reference for compound identification, purity assessment, and quality control.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are fundamental tools in modern chemistry for elucidating molecular structures and confirming the identity of synthesized compounds. Each technique provides a unique piece of the structural puzzle by probing different aspects of molecular behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Mass Spectrometry (MS) : Determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Probes the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.
The following sections will delve into the specific spectroscopic data for 4-Ethoxy-3-methoxyaniline and its comparators, accompanied by detailed experimental protocols.
Spectroscopic Data Comparison
A direct comparison of the key spectroscopic features of 4-Ethoxy-3-methoxyaniline and its selected alternatives is presented below. It is important to note that the data for 4-Ethoxy-3-methoxyaniline is primarily based on its free base form. The expected shifts for the hydrochloride salt will be discussed in the detailed analysis.
Compound
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
FT-IR (cm⁻¹)
Mass Spec (m/z)
UV-Vis (λmax, nm)
4-Ethoxy-3-methoxyaniline
Predicted data; key signals expected for ethoxy, methoxy, and aromatic protons.
Predicted data; distinct signals for all nine carbons.
Characteristic peaks for N-H, C-O, and aromatic C-H stretches.
Detailed Spectroscopic Analysis of 4-Ethoxy-3-methoxyaniline
While experimental data for the hydrochloride salt is scarce, we can predict its spectroscopic features based on the structure of the free base and the known effects of protonation on aniline derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Ethoxy-3-methoxyaniline is expected to show distinct signals for the ethoxy, methoxy, and aromatic protons. Upon protonation to form the hydrochloride salt, the most significant change will be the downfield shift of the aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons, which is often exchangeable with D₂O.
Expected Chemical Shifts (in DMSO-d₆):
-NH₃⁺: A broad singlet, typically downfield (> 10 ppm).
Aromatic protons: Doublets and a singlet in the range of 6.5-7.5 ppm. The protons ortho and para to the newly formed ammonium group will experience the most significant downfield shift.
-OCH₂CH₃: A quartet around 4.0 ppm.
-OCH₃: A singlet around 3.8 ppm.
-OCH₂CH₃: A triplet around 1.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a signal for each of the nine unique carbon atoms in the molecule. Protonation of the amino group will cause a downfield shift for the carbon atom to which it is attached (C4) and smaller shifts for the other aromatic carbons.
Expected Chemical Shifts (in DMSO-d₆):
Aromatic Carbons: Signals in the range of 100-155 ppm.
-OCH₂CH₃: A signal around 64 ppm.
-OCH₃: A signal around 56 ppm.
-OCH₂CH₃: A signal around 15 ppm.
FT-IR Spectroscopy
The FT-IR spectrum is crucial for identifying the presence of the ammonium group in the hydrochloride salt.
Expected Characteristic Absorptions (KBr Pellet):
N-H Stretch (-NH₃⁺): A strong, broad absorption in the region of 3200-2800 cm⁻¹.
Aromatic C-H Stretch: Medium intensity bands between 3100-3000 cm⁻¹.
C-O Stretch (Ether): Strong absorptions in the 1270-1200 cm⁻¹ region.
Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ range.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ peak for the free base would be at m/z 168.10192.[6] The fragmentation pattern can provide further structural information.
UV-Vis Spectroscopy
Substituted anilines typically exhibit two absorption bands in the UV-Vis spectrum, corresponding to π-π* transitions. The position of these bands is sensitive to the nature and position of the substituents. For aniline in 1 M HCl, absorption maxima are observed around 254 nm and 203 nm. Similar absorption characteristics are expected for 4-Ethoxy-3-methoxyaniline hydrochloride.
Comparison with Alternative Aniline Derivatives
The choice of an aniline derivative in a synthetic pathway can be influenced by factors such as reactivity, solubility, and the electronic effects of the substituents. The following is a comparative overview of the spectroscopic data of the selected alternatives.
4-Methoxyaniline
¹H NMR: The spectrum is relatively simple with two doublets for the aromatic protons, a singlet for the methoxy group, and a broad singlet for the amino protons.
¹³C NMR: Shows six distinct signals corresponding to the seven carbon atoms (two carbons are equivalent by symmetry).
FT-IR: Exhibits the characteristic N-H stretching of a primary amine, along with strong C-O and aromatic C-H stretching bands.
Mass Spec: The molecular ion peak is readily observed at m/z 123.[7]
4-Ethoxyaniline
¹H NMR: Similar to 4-methoxyaniline, but with the characteristic quartet and triplet of the ethoxy group.
¹³C NMR: Shows eight distinct signals.
FT-IR: The spectrum is very similar to that of 4-methoxyaniline, with the addition of C-H stretching and bending vibrations from the ethyl group.
Mass Spec: The molecular ion peak is observed at m/z 137.
3-Methoxyaniline
¹H NMR: The aromatic region is more complex due to the meta-substitution pattern, showing four distinct signals.[3][4]
¹³C NMR: All seven carbon atoms are chemically non-equivalent, resulting in seven distinct signals.[3][5]
FT-IR: The overall spectrum is similar to other methoxy-substituted anilines.[3][5]
Mass Spec: The molecular ion peak is observed at m/z 123.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and ensure high-quality, reproducible results.
NMR Spectroscopy
FT-IR Spectroscopy Workflow
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid aniline hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the wavenumbers of the significant absorption bands.
Mass Spectrometry
Mass Spectrometry Workflow
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Setup: Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph. For aniline hydrochlorides, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
UV-Vis Spectroscopy
Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
Sample Analysis: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
References
Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056-1057, 176-188.
ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles. Retrieved from [Link]
ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
Automated Topology Builder. (n.d.). 4-Methoxyaniline. Retrieved from [Link]
ResearchGate. (n.d.). UV–visible spectra of aniline (a), HCl doped polyaniline clay nanocomposite (b), polyaniline intercalated clay nanocomposites dedoped with dilute ammonia (c). Retrieved from [Link]
Agilent. (2015). Certificate of Analysis. Retrieved from [Link]
ResearchGate. (n.d.). UV–Vis spectra of TA and aniline (in 1 M HCl). Retrieved from [Link]
NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]
NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
ChemSynthesis. (2025). 4-ethoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-N-(4-ethoxy-3-methoxybenzylidene)aniline. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 3-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Chegg. (2021). Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 3-METHOXYANILINE. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
PubChemLite. (n.d.). 4-ethoxy-3-methoxyaniline (C9H13NO2). Retrieved from [Link]
NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
comparing biological activity of fluorinated aniline derivatives
Comparative Guide: Biological Activity & Optimization of Fluorinated Aniline Derivatives Executive Summary: The "Fluorine Effect" in Aniline Scaffolds In medicinal chemistry, the strategic incorporation of fluorine into...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Biological Activity & Optimization of Fluorinated Aniline Derivatives
Executive Summary: The "Fluorine Effect" in Aniline Scaffolds
In medicinal chemistry, the strategic incorporation of fluorine into aniline scaffolds is a high-impact optimization tactic.[1] Unlike other halogens, fluorine exerts a unique "orthogonal" influence: it profoundly alters electronic properties (pKa, lipophilicity) with minimal steric perturbation (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
This guide compares the biological performance of fluorinated aniline derivatives against their non-fluorinated and chlorinated counterparts.[1] It provides actionable data on how specific substitution patterns (2-F, 3-F, 4-F, 4-CF3) drive metabolic stability, binding potency, and toxicity profiles.
Physicochemical Landscape: The Electronic Tuning
The biological activity of aniline derivatives is governed largely by the basicity of the nitrogen (affecting H-bond donor capability) and lipophilicity (affecting membrane permeability).
Table 1: Comparative Physicochemical Properties of Aniline Derivatives
Moderate electron withdrawal; weaker H-bond acceptor.
4-Fluoroaniline
4-F-Ph-NH₂
~4.65
1.15
Balanced (-I / +M)
Bioisostere: Mimics aniline pKa but blocks metabolism.[1]
4-Chloroaniline
4-Cl-Ph-NH₂
~3.98
1.90
Inductive > Resonance
More lipophilic; metabolically labile (Cl can be displaced).[1]
4-CF₃-Aniline
4-CF₃-Ph-NH₂
~2.45
~2.30
Strong Withdrawal (-I)
Acidity Spike: NH becomes a much stronger H-bond donor.[1]
Key Insight: Para-fluoroaniline (4-F) is unique because the resonance donation (+M) of fluorine nearly cancels its inductive withdrawal (-I), preserving the pKa of the parent aniline while blocking the metabolic "soft spot."[1] In contrast, the trifluoromethyl group (4-CF₃) dramatically lowers pKa, making the amine protons more acidic and better H-bond donors for specific receptor pockets.
Mechanisms of Action & Case Studies
A. Metabolic Stability: Blocking the "Soft Spot"
The primary metabolic clearance pathway for anilines is CYP450-mediated oxidation at the para-position.[1] Replacing the C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) effectively blocks this pathway.[1]
Case Study: Dabrafenib (BRAF Inhibitor)
Challenge: Early lead compounds with a pendant phenyl ring suffered from rapid oxidative clearance.[1]
Solution: Fluorination of the aniline moiety prevented hydroxylation without disrupting the binding mode.[1]
Fluorine can enhance potency not just by stability, but by strengthening ligand-target interactions.[1]
Case Study: HDAC Inhibitors
Comparison: A study comparing para-fluoro vs. para-chloro aryl hydroxamates found the fluorinated analog was 10x more potent (IC50: 43 nM vs. 592 nM).[1]
Mechanism: The high electronegativity of F polarized the ring system, enhancing a specific electrostatic interaction with an Arginine residue (Arg673) in the active site.[1]
C. Toxicity Warning: The Defluorination Risk
While stable in complex drugs, simple 4-fluoroanilines can undergo oxidative defluorination, releasing toxic fluoride ions or forming reactive quinone-imines.[1]
Observation: High bone uptake of
F in radiotracer studies of simple 4-fluoroanilines indicates rapid in vivo defluorination.[1]
Mitigation: Steric shielding (adding adjacent groups) or using the F-aniline as part of a larger, rigid scaffold reduces this risk.[1]
Visualizing the Mechanisms
Diagram 1: Metabolic Fate of Aniline Derivatives
This diagram illustrates why 4-Fluoroaniline is preferred for stability, provided defluorination is controlled.[1]
Caption: Metabolic divergence between unsubstituted aniline (rapid clearance/toxicity) and 4-fluoroaniline (metabolic blockade).
Diagram 2: SAR Optimization Decision Tree
Use this logic flow to determine the correct fluorination pattern for your lead compound.
Caption: Decision matrix for selecting the optimal fluorination pattern based on metabolic or potency limitations.
Experimental Protocols
To validate the biological advantages of fluorinated derivatives, the following protocols are recommended.
Interpretation: If 4-CF3 analog shows lower IC50 than 4-F, the target likely benefits from a stronger H-bond donor (more acidic NH).[1]
References
Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Purser, S., et al. (2008).[1] Fluorine in drug design.[1][3] Chemical Society Reviews.[1]
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
PubChem. (2025).[1][4][5] 4-Fluoroaniline Compound Summary. National Library of Medicine.[1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
WARNING: TOXIC & AQUATIC HAZARD
4-Ethoxy-3-methoxyaniline hydrochloride is a substituted aniline salt.[1][2] It poses significant risks of acute toxicity (oral/dermal) and long-term aquatic toxicity .[1][2]
Do NOT dispose of down the drain or in municipal trash.[1][2]
Do NOT mix with oxidizing agents (risk of fire/explosion) or strong bases (liberates toxic free amine vapors).[1][2]
IMMEDIATE SPILL ACTION: Evacuate the immediate area. Don full PPE (including respiratory protection if dusty).[1][2][3] Cover with dry absorbent or sweep gently to avoid dust generation.[1][2]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the specific physicochemical properties of this compound. Unlike its free base form, the hydrochloride salt exhibits high water solubility, altering spill response protocols.[1][2]
Aniline Toxicity: Substituted anilines can cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.[1][2] This effect can occur through skin absorption or dust inhalation.[1][2]
Salt Form Stability: As a hydrochloride salt, the compound is stable in acidic conditions but will liberate the volatile free base (4-Ethoxy-3-methoxyaniline) if exposed to alkaline solutions (pH > 7), increasing inhalation risks.[1][2]
Pre-Disposal Protocol: Segregation & Packaging
Effective disposal begins at the bench.[1][2] Improper segregation is the leading cause of waste vendor rejection and lab accidents.[1][2]
Segregation Rules
Isolate from Oxidizers: Never store or pack with nitrates, perchlorates, or peroxides.[1][2] Aniline derivatives are reducing agents and can react violently.[1][2]
Isolate from Bases: Keep away from hydroxides (NaOH, KOH).[1][2] Accidental mixing releases the free amine, which may have higher volatility and different toxicity parameters.[1][2]
Solvent Compatibility: If the substance is in solution, ensure the solvent stream is compatible.[1][2]
Container: High-density polyethylene (HDPE) or Amber Glass.[1][2]
Labeling: Must be labeled "Hazardous Waste - Toxic" .[1][2]
Detail: Explicitly list "4-Ethoxy-3-methoxyaniline HCl" on the waste tag.[1][2] Do not use generic labels like "Organic Salt" as this prevents proper downstream incineration classification.[1][2]
Disposal Workflow
The following decision tree outlines the logical flow for disposing of 4-Ethoxy-3-methoxyaniline hydrochloride based on its physical state.
Disposal Decision Tree
Figure 1: Decision matrix for segregating 4-Ethoxy-3-methoxyaniline hydrochloride waste streams.
Transfer: Carefully transfer the solid into a wide-mouth HDPE or glass jar. Avoid generating dust.[1][2][3][9][10][11][12]
Label: Attach a hazardous waste tag. Check "Toxic" and "Irritant".[1][2][10]
Secondary Containment: Place the jar into a clear plastic bag (zip-lock) to prevent contamination of the outer container.
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Scenario B: Liquid Waste (Reaction Mixtures)
PH Check: If the solution is aqueous, ensure pH is neutral or slightly acidic (pH 4-7).[1][2] Do not basify.
Stream Selection:
If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy.[1][2]
If dissolved in Methanol/Ethanol : Pour into the Non-Halogenated Organic carboy.[1][2]
Log It: Record the approximate concentration of the aniline salt on the waste log sheet. This is vital for the incineration facility to adjust burn temperatures.[1][2]
Emergency Contingency: Spill Cleanup
Self-Validating Safety Check: Before acting, ask: Do I have the correct PPE? Is the ventilation active?
Parameter
Protocol
PPE Required
Nitrile gloves (double gloving recommended), Lab coat, Safety goggles.[1][2] N95 or P100 respirator if powder is loose/dusty.[1][2]
Small Spill (Solid)
1. Cover with wet paper towels to prevent dust.2.[1][2] Scoop into a waste bag.3. Wipe surface with water and soap.4.[1][2][12] Dispose of cleanup materials as hazardous waste.[1][2]
Liquid Spill
1. Absorb with vermiculite or spill pads.2.[1][2] Do NOT use bleach (potential reaction).[1][2] Use simple soap/water for final clean.3.[1][2] Bag and tag as toxic waste.
References
PubChem. (2024).[1][2] 4-Ethoxyaniline (Free Base) Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]